Lepadin H
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H45NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
InChI Key |
RLTXIRPCJHXWEP-AFEGZDPGSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
Canonical SMILES |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Lepadin H: A Technical Guide to Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Published: November 18, 2025
Abstract
Lepadin H, a marine-derived decahydroquinoline alkaloid, has emerged as a potent inducer of ferroptosis, a novel iron-dependent form of regulated cell death. This technical guide delineates the core mechanism of action of this compound, focusing on its role in modulating the canonical p53-SLC7A11-GPX4 signaling axis. This document provides an in-depth analysis of the molecular interactions, quantitative data on its cytotoxic effects, and detailed experimental protocols for investigating its activity. Visualizations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Ferroptosis is a distinct cell death pathway characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1] Unlike apoptosis, it is not dependent on caspase activity. The induction of ferroptosis has been identified as a promising therapeutic strategy for cancer, particularly for tumors resistant to traditional apoptotic cell death mechanisms.[2][3][4]
This compound is a natural alkaloid isolated from marine tunicates of the Didemnum sp.[5] Recent studies have elucidated its function as a novel and potent ferroptosis inducer, demonstrating significant cytotoxicity against various cancer cell lines and in vivo antitumor efficacy.[2][6][7] This guide synthesizes the current understanding of this compound's mechanism, providing a technical resource for its study and potential therapeutic development.
Core Mechanism of Action: Induction of Ferroptosis
The primary mechanism of action of this compound is the induction of ferroptosis through the classical p53-SLC7A11-GPX4 pathway.[2][5][7][8] Its activity converges on the suppression of the cell's primary antioxidant defense against lipid peroxidation, leading to overwhelming oxidative stress and cell death.
The key molecular events are:
-
Promotion of p53 Expression: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.[2][5][7]
-
Suppression of SLC7A11: Activated p53 transcriptionally represses Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the system Xc- cystine/glutamate antiporter.[5][9][10] This action inhibits the cellular uptake of cystine.
-
Depletion of Glutathione (GSH): Cystine is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's major endogenous antioxidant.[4][11] By blocking cystine import, this compound leads to the depletion of intracellular GSH.
-
Inactivation of GPX4: Glutathione Peroxidase 4 (GPX4) is a selenoenzyme that utilizes GSH as a cofactor to neutralize lipid peroxides, thereby protecting cell membranes from damage.[4][5][10] The depletion of GSH renders GPX4 inactive.
-
Upregulation of ACSL4: Concurrently, this compound upregulates the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[2][5][7] ACSL4 enriches cellular membranes with polyunsaturated fatty acids (PUFAs), which are the primary substrates for lipid peroxidation.
-
Lipid Peroxidation and Cell Death: With the primary defense (GPX4) disabled and the substrate for peroxidation (PUFAs) increased, the accumulation of iron-dependent ROS leads to uncontrolled lipid peroxidation, loss of membrane integrity, and ultimately, ferroptotic cell death.[1][11]
Signaling Pathway Visualization
The signaling cascade initiated by this compound is illustrated below.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data: Cytotoxicity
This compound exhibits significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.8 ± 0.1 |
| A549 | Lung Cancer | 3.2 ± 0.2 |
| HepG2 | Liver Cancer | 2.5 ± 0.3 |
| MCF-7 | Breast Cancer | 4.1 ± 0.4 |
| HCT116 | Colorectal Cancer | 2.9 ± 0.2 |
| Data derived from the supplementary information of Wang W, et al. J Med Chem. 2023.[8] |
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Probe Loading: Remove the treatment medium and wash the cells twice with warm PBS. Add 1 mL of 10 µM DCFH-DA solution in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells twice with PBS to remove excess probe. Harvest the cells by trypsinization.
-
Flow Cytometry: Resuspend the cells in 500 µL of PBS. Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This protocol uses a ratiometric fluorescent probe to specifically measure lipid peroxidation.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 12-well plate or in an imaging-compatible plate. Treat with this compound as described previously. Include a positive control (e.g., RSL3) and a negative control (vehicle).
-
Probe Loading: Wash cells with PBS. Add 10 µM BODIPY™ 581/591 C11 probe to the cells and incubate for 30-60 minutes at 37°C.
-
Imaging: Wash the cells to remove the excess probe. Acquire images using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
Western Blot Analysis
This protocol is used to detect changes in the protein expression levels of key markers in the ferroptosis pathway.
-
Protein Extraction: Treat cells with this compound for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands and normalize the expression of target proteins to the loading control.
Experimental Workflow Visualization
Caption: General experimental workflow for assessing this compound activity.
Conclusion
This compound is a potent and specific inducer of ferroptosis, acting through the well-defined p53-SLC7A11-GPX4 pathway. Its mechanism involves the dual action of suppressing the GPX4-mediated antioxidant system while simultaneously promoting the enrichment of peroxidation-prone lipids in cellular membranes. This detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, positions this compound as a valuable chemical probe for studying ferroptosis and a promising lead compound for the development of novel anticancer therapeutics. Further research should focus on its pharmacokinetic properties, in vivo efficacy in diverse tumor models, and potential for combination therapies.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Artesunate Inhibits the Proliferation and Migration of Cutaneous Squamous Cell Carcinoma by Regulating the SLC7A11-GPX4 Pathway via the p300-p53 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
Lepadin H: A Marine Alkaloid Inducing Ferroptosis for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lepadin H, a cis-fused decahydroquinoline marine alkaloid, has emerged as a promising candidate in cancer chemotherapy. Isolated from the tropical marine tunicate Didemnum sp., this natural product has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its role as a ferroptosis inducer. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this potent marine compound.
Discovery and Origin
This compound is a member of the lepadin family of alkaloids, which are characterized by a decahydroquinoline core structure. It was identified as a bioactive secondary metabolite from the tropical marine tunicate Didemnum sp.[1]. The discovery of this compound as a potent ferroptosis inducer was reported by Wang et al. in their 2023 publication in the Journal of Medicinal Chemistry[2][3]. This study highlighted the potential of marine natural products as a source for novel anticancer agents.
Mechanism of Action: Induction of Ferroptosis
This compound exerts its cytotoxic effects by inducing ferroptosis, a non-apoptotic form of programmed cell death. The key molecular events initiated by this compound are summarized below and illustrated in the signaling pathway diagram.
-
p53 Upregulation: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53[2][3].
-
Inhibition of the System Xc-/GSH/GPX4 Axis: Activated p53 subsequently downregulates the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. This inhibition reduces the intracellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH, in turn, inactivates glutathione peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides[2][3].
-
ACSL4 Upregulation: Concurrently, this compound upregulates the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme involved in the synthesis and remodeling of polyunsaturated fatty acid-containing phospholipids, which are highly susceptible to peroxidation[2][3].
-
Increased ROS and Lipid Peroxidation: The combination of impaired antioxidant defense (due to GPX4 inactivation) and increased availability of peroxidizable lipids (due to ACSL4 upregulation) leads to the accumulation of reactive oxygen species (ROS) and uncontrolled lipid peroxidation, ultimately resulting in ferroptotic cell death[2][3].
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.6 ± 0.3 |
| HeLa | Cervical Cancer | 3.0 ± 0.5 |
| HepG2 | Hepatocellular Carcinoma | 5.5 ± 0.7 |
| HT29 | Colorectal Adenocarcinoma | 4.8 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 7.2 ± 0.9 |
Data extracted from Wang et al., J Med Chem. 2023, 66 (16), 11201–11215, Supplementary Information.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and the methodology described by Wang et al. (2023).
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2, HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Reactive Oxygen Species (ROS) Measurement
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
6-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for the specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells twice with HBSS.
-
Incubate the cells with 5 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Immediately analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm).
Western Blot Analysis
This protocol outlines the steps for detecting the protein levels of p53, SLC7A11, GPX4, and ACSL4.
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the ROS assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol is a generalized procedure based on the study by Wang et al. (2023).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., A549)
-
Matrigel
-
This compound formulation for injection (e.g., in a vehicle of saline with 5% DMSO and 5% Tween 80)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide the mice into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection every other day.
-
Measure the tumor volume with calipers every two days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
This compound represents a significant discovery in the field of marine-derived anticancer agents. Its ability to induce ferroptosis through the p53-SLC7A11-GPX4 pathway provides a novel therapeutic strategy for targeting cancer cells. The data and protocols presented in this technical guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop new ferroptosis-inducing agents for cancer treatment. Further investigation into its in vivo efficacy in various cancer models and its pharmacokinetic and pharmacodynamic properties is warranted.
References
Lepadin H: A Potent Inducer of Ferroptosis for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lepadin H, a marine alkaloid, has recently emerged as a significant inducer of ferroptosis, a novel iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols associated with this compound-induced ferroptosis. In vitro studies have demonstrated its potent cytotoxic effects across various cancer cell lines, operating through the canonical p53-SLC7A11-GPX4 signaling pathway. This document serves as a crucial resource for researchers, scientists, and drug development professionals investigating new therapeutic strategies in oncology, offering a foundational understanding of this compound's potential as a next-generation anti-cancer agent.
Introduction
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. Unlike apoptosis, it does not involve caspase activation and exhibits unique morphological features, such as mitochondrial shrinkage and increased mitochondrial membrane density. The induction of ferroptosis has been identified as a promising therapeutic strategy for cancer, particularly for tumors resistant to conventional therapies[2][3].
This compound is a marine alkaloid that has been identified as a novel and potent inducer of ferroptosis[1][4]. This guide details the molecular mechanisms underlying its action, presents key quantitative data from cytotoxicity and mechanistic assays, and provides detailed protocols for the essential experiments required to study its effects.
Molecular Mechanism of this compound-Induced Ferroptosis
This compound induces ferroptosis by modulating the classical p53-SLC7A11-GPX4 pathway[1][4]. The proposed signaling cascade is as follows:
-
Upregulation of p53: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53[1][4].
-
Downregulation of SLC7A11: Activated p53 transcriptionally represses Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-[1][4]. This inhibition of SLC7A11 leads to a depletion of intracellular cysteine.
-
Depletion of Glutathione (GSH): Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The reduction in cysteine uptake consequently leads to GSH depletion.
-
Inactivation of GPX4: Glutathione Peroxidase 4 (GPX4) is a selenoenzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation. The depletion of its cofactor, GSH, leads to the inactivation of GPX4[1][4].
-
Upregulation of ACSL4: this compound treatment also results in the upregulation of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4)[1][4]. ACSL4 is a crucial enzyme for the esterification of polyunsaturated fatty acids (PUFAs) into phospholipids, which are the primary substrates for lipid peroxidation.
-
Lipid Peroxidation and Cell Death: The combination of GPX4 inactivation and increased PUFA-containing phospholipids leads to the massive accumulation of lipid ROS, culminating in oxidative damage to the cell membrane and ferroptotic cell death[1][4].
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data
The following tables summarize the key quantitative findings from the study by Wang et al. (2023).
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| HCT116 | Colon Carcinoma | 3.1 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | 4.2 ± 0.5 |
| MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.7 |
| U2OS | Osteosarcoma | 3.9 ± 0.6 |
Data presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Key Ferroptosis Markers
| Marker | Cell Line | Treatment | Fold Change vs. Control |
| Protein Expression | |||
| p53 | A549 | 10 µM this compound, 24h | 2.8 ± 0.3 |
| SLC7A11 | A549 | 10 µM this compound, 24h | 0.4 ± 0.1 |
| GPX4 | A549 | 10 µM this compound, 24h | 0.3 ± 0.05 |
| ACSL4 | A549 | 10 µM this compound, 24h | 3.5 ± 0.4 |
| Cellular Events | |||
| Intracellular ROS | A549 | 10 µM this compound, 6h | 4.2 ± 0.5 |
| Lipid Peroxidation | A549 | 10 µM this compound, 12h | 5.1 ± 0.6 |
Data presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound-induced ferroptosis.
Cell Culture and Reagents
-
Cell Lines: A549, HCT116, HepG2, MCF-7, and U2OS cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound: Synthesized and purified as described by Wang et al. (2023). A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
Cell Viability Assay
This protocol determines the cytotoxic effects of this compound.
Caption: Workflow for the Cell Viability Assay.
Detailed Steps:
-
Seed cells at a density of 5,000 cells per well in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM) or DMSO as a vehicle control.
-
After 48 hours of incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.
Western Blot Analysis
This protocol is used to determine the protein expression levels of key ferroptosis markers.
Reagents:
-
RIPA lysis buffer containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4-12% SDS-PAGE gels.
-
PVDF membranes.
-
5% non-fat milk in TBST for blocking.
-
Primary antibodies: anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Detailed Steps:
-
Treat cells with 10 µM this compound for 24 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS using the fluorescent probe DCFH-DA.
Reagents:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
Workflow Diagram:
Caption: Workflow for Intracellular ROS Measurement.
Detailed Steps:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 10 µM this compound for 6 hours.
-
Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin and resuspend in PBS.
-
Immediately analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Lipid Peroxidation Assay
This protocol measures lipid peroxidation using the fluorescent probe C11-BODIPY™ 581/591.
Reagents:
-
C11-BODIPY™ 581/591 stock solution (2 mM in DMSO).
-
Phosphate-buffered saline (PBS).
Workflow Diagram:
Caption: Workflow for Lipid Peroxidation Assay.
Detailed Steps:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 10 µM this compound for 12 hours.
-
Remove the medium and incubate the cells with 2.5 µM C11-BODIPY™ 581/591 in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin and resuspend in PBS.
-
Immediately analyze the fluorescence of the cells by flow cytometry. The oxidized form of the probe is detected in the FITC channel (green fluorescence).
Conclusion
This compound represents a promising new class of ferroptosis inducers with significant potential for cancer therapy. Its well-defined mechanism of action, centered on the p53-SLC7A11-GPX4 pathway, provides a solid foundation for further preclinical and clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to investigate and harness the therapeutic potential of this compound in oncology. Further studies are warranted to explore its efficacy in vivo and to identify potential biomarkers for patient stratification.
References
Lepadin H from Marine Tunicates: A Technical Guide to a Promising Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lepadin H, a marine-derived alkaloid with significant potential in cancer chemotherapy. Sourced from marine tunicates, this compound has demonstrated potent cytotoxic effects through the induction of ferroptosis, a unique iron-dependent form of programmed cell death. This document details the available data on its biological activity, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
This compound is a member of the lepadin family of decahydroquinoline alkaloids, natural products isolated from marine tunicates of the genera Didemnum, Clavelina, and Aplidium. These organisms, also known as sea squirts, are rich sources of structurally diverse and biologically active secondary metabolites. This compound has emerged as a compound of interest due to its significant cytotoxicity against cancer cells and its demonstrated in vivo antitumor efficacy in preclinical models, with minimal toxicity to normal tissues. The primary mechanism of action for this compound's anticancer effects is the induction of ferroptosis.
Biological Activity and Mechanism of Action
The core biological activity of this compound is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
Cytotoxicity
While specific IC50 values for this compound across a broad panel of cancer cell lines are not extensively documented in publicly available literature, the lepadin class of compounds has shown significant cytotoxic activity. For context, the related compound, Lepadin A, has been evaluated against several human cancer cell lines.
Table 1: Cytotoxicity of Lepadin A (Illustrative)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A375 | Human Melanoma | 45.5 ± 4.0[1] |
| MDA-MB-468 | Human Breast Cancer | > 50 |
| HT29 | Human Colon Adenocarcinoma | > 50 |
| HCT116 | Human Colorectal Carcinoma | > 50 |
| C2C12 | Mouse Myoblast | > 50 |
Note: This data is for Lepadin A and serves as an example of the cytotoxic potential of the lepadin family. Specific quantitative data for this compound is not currently available in the reviewed literature.
Induction of Ferroptosis
This compound's primary mechanism of action is the induction of ferroptosis through the classical p53-SLC7A11-GPX4 pathway[2][3]. This process involves several key molecular events:
-
Increased p53 Expression: this compound treatment leads to an upregulation of the tumor suppressor protein p53[2][3].
-
ROS and Lipid Peroxidation: The compound triggers a significant increase in the production of reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis[2][3].
-
Depletion of Antioxidant Defenses: this compound causes a reduction in the levels of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key proteins involved in the cellular antioxidant defense system[2][3].
-
Upregulation of ACSL4: An increase in the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is observed, which is a critical enzyme in the metabolism of fatty acids and the execution of ferroptosis[2][3].
Table 2: Qualitative Effects of this compound on Ferroptosis Markers
| Marker | Effect |
|---|---|
| p53 Expression | Increased[2][3] |
| ROS Production | Increased[2][3] |
| Lipid Peroxidation | Increased[2][3] |
| SLC7A11 Levels | Decreased[2][3] |
| GPX4 Levels | Decreased[2][3] |
| ACSL4 Expression | Upregulated[2][3] |
Signaling Pathway
The signaling pathway for this compound-induced ferroptosis is centered around the p53-mediated suppression of SLC7A11, leading to the depletion of glutathione and inactivation of GPX4.
Caption: this compound induced ferroptosis signaling pathway.
Experimental Protocols
This section provides generalized methodologies for the key experiments related to the study of this compound.
Isolation and Purification of this compound from Marine Tunicates
Caption: General workflow for the isolation of this compound.
-
Collection and Extraction: Freshly collected tunicate biomass is frozen and lyophilized. The dried material is then exhaustively extracted with a mixture of organic solvents (e.g., methanol/dichloromethane).
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to achieve initial fractionation.
-
Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica gel and size-exclusion chromatography (e.g., Sephadex LH-20).
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using reversed-phase HPLC.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Measurement of Intracellular ROS
-
Cell Treatment: Cells are seeded in appropriate culture vessels and treated with this compound for the desired time.
-
Probe Loading: Cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence, which is proportional to the amount of intracellular ROS, is quantified and compared between treated and control cells.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, SLC7A11, GPX4, ACSL4, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion and Future Directions
This compound is a compelling marine natural product with a clear mechanism of action in inducing ferroptosis in cancer cells. Its potent cytotoxic activity and favorable in vivo profile warrant further investigation for its development as a novel anticancer therapeutic. Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wide range of cancer cell lines to identify sensitive cancer types.
-
Quantitative Mechanistic Studies: Quantifying the dose- and time-dependent effects of this compound on ROS production, lipid peroxidation, and the expression of key ferroptosis-related proteins.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.
-
Exploration of Other Potential Activities: Investigating potential anti-inflammatory or ion channel modulatory effects to broaden the understanding of its pharmacological profile.
The continued exploration of this compound and other marine-derived compounds holds significant promise for the discovery and development of new and effective therapies for cancer and other diseases.
References
The Potent Biological Activities of Lepadin Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lepadin alkaloids, a fascinating class of decahydroquinoline derivatives isolated from marine tunicates, have emerged as a significant area of interest in natural product chemistry and pharmacology. Their diverse and potent biological activities, ranging from cytotoxicity against cancer cell lines to neuroactive and potential immunomodulatory effects, position them as promising lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of lepadin alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway visualizations.
Quantitative Biological Activity Data
The biological activities of various lepadin alkaloids have been quantified in numerous studies. The following table summarizes the key quantitative data, primarily focusing on their cytotoxic, neuroactive, and immunomodulatory effects. This allows for a clear comparison of the potency of different lepadin analogues.
| Alkaloid | Biological Activity | Cell Line/Target | Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Lepadin A | Cytotoxicity | A375 (Melanoma) | MTT | IC₅₀: 45.5 ± 4.0 µM | [1] |
| Cytotoxicity | A2058 (Melanoma) | SRB | EC₅₀: 8 µM | [2] | |
| Immunomodulation | D1 (Mouse Dendritic Cells) | Not Specified | EC₅₀: 1.64 ± 0.02 µg/mL | [3] | |
| Lepadin B | Cytotoxicity | A375, MDA-MB-468, HT29, HCT116, C2C12 | MTT | Weak or no activity at 50 µM | [1] |
| Neuroactivity | α4β2 Nicotinic Acetylcholine Receptor | Electrophysiology | IC₅₀: 0.9 µM | [4] | |
| Neuroactivity | α7 Nicotinic Acetylcholine Receptor | Electrophysiology | IC₅₀: 0.7 µM | [4] | |
| Lepadin D | Antiplasmodial | Plasmodium falciparum | Not Specified | Significant activity | |
| Antitrypanosomal | Trypanosoma brucei rhodesiense, Trypanosoma cruzi | Not Specified | Significant activity | ||
| Lepadin E | Ferroptosis Induction | Various Cancer Cells | Not Specified | Significant cytotoxicity | |
| Lepadin F | Antiplasmodial | Plasmodium falciparum | Not Specified | Significant activity | |
| Antitrypanosomal | Trypanosoma brucei rhodesiense, Trypanosoma cruzi | Not Specified | Significant activity | ||
| Lepadin H | Ferroptosis Induction | Various Cancer Cells | Not Specified | Significant cytotoxicity | |
| Lepadin L | Cytotoxicity | A375, MDA-MB-468, HT29, HCT116, C2C12 | MTT | Weak or no activity at 50 µM | [1] |
Experimental Protocols
A clear understanding of the methodologies used to assess the biological activity of lepadin alkaloids is crucial for the replication and extension of these findings. This section provides detailed protocols for the key experiments cited.
Cytotoxicity Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of lepadin alkaloids (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment period, gently aspirate the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Discard the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the EC₅₀ value as described for the MTT assay.[2]
Cell Cycle Analysis by Flow Cytometry[10][11][12]
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of lepadin alkaloids or a vehicle control for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI; typically 50 µg/mL) and RNase A (typically 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is detected in the appropriate channel (e.g., FL2 or FL3). At least 10,000 events should be collected per sample.
-
Data Analysis: The DNA content histograms are analyzed using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunogenic Cell Death (ICD) Assessment[13][14][15]
The surface exposure of calreticulin (CRT) is a key marker of ICD.
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and treat with lepadin alkaloids or known ICD inducers/inhibitors as positive and negative controls.
-
Cell Harvesting and Staining: After treatment, harvest the cells and wash them with a suitable buffer (e.g., FACS buffer). Incubate the cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. A viability dye (e.g., DAPI or PI) should also be included to distinguish live from dead cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population and measure the fluorescence intensity of the anti-calreticulin antibody to quantify the level of surface-exposed CRT.
-
Data Analysis: Compare the mean fluorescence intensity of CRT staining in treated cells to that of control cells to determine the induction of CRT exposure.
Neuroactivity Assessment: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through nicotinic acetylcholine receptors (nAChRs) and to assess the blocking effect of lepadin alkaloids.
-
Cell Preparation: Use cells heterologously expressing the nAChR subtype of interest (e.g., α4β2 or α7) in a suitable expression system like Xenopus oocytes or a mammalian cell line (e.g., HEK293).
-
Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Hold the membrane potential at a fixed value (e.g., -60 mV).
-
Agonist Application: Apply a known agonist of the nAChR (e.g., acetylcholine or nicotine) to elicit an inward current.
-
Antagonist Application: Co-apply the lepadin alkaloid with the agonist, or pre-apply the alkaloid before the agonist application, to observe its effect on the agonist-induced current.
-
Data Acquisition and Analysis: Record the current responses. To determine the IC₅₀ value, apply a range of concentrations of the lepadin alkaloid and measure the percentage of inhibition of the agonist-induced current. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for the biological activities of specific lepadin alkaloids.
Lepadin A-Induced Immunogenic Cell Death (ICD)
Lepadin A has been shown to induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response. A key event in this process is the translocation of calreticulin (CRT) to the cell surface, which acts as an "eat-me" signal for dendritic cells (DCs). The recognition of exposed CRT by the CD91 receptor on DCs initiates an immune cascade.
Caption: Lepadin A induces ER stress, leading to calreticulin exposure and subsequent CD91-mediated immune activation.
Lepadins E and H-Induced Ferroptosis
Lepadins E and H have been identified as inducers of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The proposed mechanism involves the p53-SLC7A11-GPX4 pathway.
Caption: Lepadins E & H induce ferroptosis by activating p53, which represses SLC7A11, leading to GPX4 inactivation.
Conclusion and Future Directions
The lepadin alkaloids represent a rich source of bioactive marine natural products with significant therapeutic potential. The data and protocols presented in this guide highlight their potent cytotoxic and neuroactive properties, as well as their intriguing mechanisms of action involving the induction of specific cell death pathways. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, to explore their potential antimicrobial and other biological activities, and to advance the most promising candidates through preclinical and clinical development. The detailed methodologies and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable marine alkaloids.
References
- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine natural product lepadin A as a novel inducer of immunogenic cell death via CD91-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Marine Alkaloid Lepadin A as Potential Inducer of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine alkaloids (-)-pictamine and (-)-lepadin B block neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lepadin H: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepadin H is a marine-derived decahydroquinoline alkaloid that has garnered significant interest within the scientific community for its potent and selective biological activities. Notably, it has been identified as a novel inducer of ferroptosis, a form of regulated cell death, presenting a promising avenue for cancer chemotherapy. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including detailed spectroscopic data and experimental protocols for the evaluation of its biological effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of natural products, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound belongs to the family of lepadin alkaloids, which are characterized by a cis-fused decahydroquinoline core. The chemical structure of this compound has been elucidated through extensive spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₅NO₃ | [1] |
| Molecular Weight | 419.64 g/mol | [1] |
| CAS Number | 412328-25-7 | [1] |
| Appearance | Not explicitly reported, likely a solid | |
| Solubility | Soluble in organic solvents such as ethanol and chloroform. Limited water solubility is expected due to the hydrophobic nature of the decahydroquinoline core and the long alkyl side chain. | [2] |
| Stability | Stable under standard laboratory conditions. Specific stability data is not extensively reported. |
Spectroscopic Data
Table 2: General ¹H and ¹³C NMR Spectral Features of Lepadin Alkaloids
| Nucleus | Chemical Shift Range (ppm) | General Observations |
| ¹H NMR | 0.8 - 5.5 | Signals corresponding to the decahydroquinoline ring protons, the alkyl side chain, and any functional group protons. |
| ¹³C NMR | 10 - 180 | Resonances for the carbons of the decahydroquinoline core, the long alkyl chain, and any carbonyl or other functional group carbons. |
Note: The specific chemical shifts for this compound are crucial for unambiguous identification and characterization. Researchers are advised to acquire and interpret the full spectroscopic data for their specific samples.
Biological Activity: Induction of Ferroptosis
The most significant biological activity attributed to this compound is its ability to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3][4] This activity positions this compound as a potential therapeutic agent for cancer.
Mechanism of Action
This compound induces ferroptosis through the classical p53-SLC7A11-GPX4 signaling pathway.[3][4] The proposed mechanism involves the following key steps:
-
Promotion of p53 Expression: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.[3]
-
Downregulation of SLC7A11: Elevated p53 levels, in turn, suppress the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[3][4]
-
Depletion of Glutathione (GSH) and Inactivation of GPX4: The inhibition of system Xc- leads to a decrease in the intracellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The resulting depletion of GSH leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[3][4]
-
Upregulation of ACSL4: this compound has been shown to upregulate the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme involved in the synthesis of polyunsaturated fatty acids, which are susceptible to lipid peroxidation.[3]
-
Increased ROS Production and Lipid Peroxidation: The combination of GPX4 inactivation and increased levels of susceptible lipids leads to a significant increase in reactive oxygen species (ROS) and the accumulation of lipid peroxides, ultimately culminating in ferroptotic cell death.[3]
Caption: Signaling pathway of this compound-induced ferroptosis.
In Vitro and In Vivo Efficacy
Studies have demonstrated the significant in vitro cytotoxicity of this compound against various cancer cell lines. Furthermore, in vivo studies using animal models have confirmed its antitumor efficacy with negligible toxicity to normal organs, highlighting its potential for clinical translation.[1]
Table 3: Reported Biological Activities of this compound
| Activity | Effect | Reference |
| Cytotoxicity | Exhibits significant cytotoxicity against cancer cell lines. | [3][4] |
| p53 Expression | Promotes the expression of p53. | [3] |
| ROS Production | Increases the production of reactive oxygen species. | [3] |
| Lipid Peroxidation | Induces lipid peroxidation. | [3] |
| SLC7A11 Levels | Decreases the levels of SLC7A11. | [3] |
| GPX4 Levels | Decreases the levels of GPX4. | [3] |
| ACSL4 Expression | Upregulates the expression of ACSL4. | [3] |
| In Vivo Antitumor Efficacy | Demonstrates antitumor efficacy in animal models with low toxicity. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (Cytotoxicity) Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the use of a fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described in the cytotoxicity assay.
-
Probe Loading: After the desired treatment time, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the change in ROS levels.
Lipid Peroxidation Assay
This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.
Protocol:
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells in a suitable lysis buffer.
-
TBA Reaction: Add thiobarbituric acid (TBA) solution to the cell lysate and incubate at 95°C for 60 minutes.
-
Extraction: After cooling, extract the MDA-TBA adduct with n-butanol.
-
Absorbance Measurement: Measure the absorbance of the butanol layer at 532 nm.
-
Data Analysis: Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Western Blot Analysis
This protocol is for the detection and quantification of specific proteins (p53, SLC7A11, GPX4, ACSL4) involved in the ferroptosis pathway.
Protocol:
-
Protein Extraction: Extract total protein from this compound-treated and control cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a promising marine natural product with well-defined pro-ferroptotic activity. Its mechanism of action through the p53-SLC7A11-GPX4 pathway provides a solid foundation for its further investigation as a potential anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and related compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its development as a clinical candidate.
References
The Marine Alkaloid Lepadin H: A Novel Inducer of Ferroptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The marine environment is a rich source of structurally diverse and biologically active natural products, many of which hold significant promise for the development of novel therapeutics. Among these, the lepadin class of decahydroquinoline alkaloids, isolated from ascidians, has garnered attention for its range of biological activities, including cytotoxic effects against cancer cell lines. This technical guide focuses on Lepadin H, a marine alkaloid that has been identified as a potent inducer of a specific form of programmed cell death known as ferroptosis.
Recent studies have elucidated the mechanism by which this compound exerts its anticancer effects, highlighting its role in modulating the p53-SLC7A11-GPX4 signaling pathway. This guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, including available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, marine natural products, and drug development.
Mechanism of Action: Induction of Ferroptosis
This compound's primary mechanism of anticancer activity is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] In vitro studies have demonstrated that this compound treatment leads to several key molecular events consistent with the induction of ferroptosis.[1]
The core signaling pathway affected by this compound is the classical p53-SLC7A11-GPX4 axis.[1] The key events in this pathway are:
-
Increased p53 Expression: this compound treatment promotes the expression of the tumor suppressor protein p53.[1]
-
Downregulation of SLC7A11: Activated p53, in turn, represses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system Xc-.
-
Depletion of Glutathione and Inactivation of GPX4: The downregulation of SLC7A11 leads to a decrease in the intracellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The reduction in GSH levels results in the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.
-
Upregulation of ACSL4: Concurrently, this compound upregulates the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, which are the primary substrates for lipid peroxidation.
-
Accumulation of Reactive Oxygen Species (ROS) and Lipid Peroxides: The combination of GPX4 inactivation and increased availability of susceptible lipids leads to the massive accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately causing oxidative damage to the cell membrane and execution of ferroptotic cell death.[1]
An in vivo study using an animal model has confirmed the antitumor efficacy of this compound, demonstrating its potential as a therapeutic agent with negligible toxicity to normal organs.[1]
Data Presentation: Cytotoxicity of Lepadins
While specific IC50 values for this compound across a wide range of cancer cell lines are not yet extensively published, studies report that it exhibits "significant cytotoxicity".[1] For comparative purposes, the cytotoxic activities of the related compound, Lepadin A, have been quantified and are presented below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Lepadin A | A375 | Human Melanoma | 45.5 ± 4.0 | [2] |
Note: The IC50 value for the widely used chemotherapy drug 5-Fluorouracil (5-FU) in A375 cells was reported as 22.9 ± 4.0 µM in the same study for comparison.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on cancer cell lines.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., human melanoma A375, human breast MDA-MB-468, human colon adenocarcinoma HT29, human colorectal carcinoma HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium.
Cytotoxicity Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Measurement of Reactive Oxygen Species (ROS)
-
Probe: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels.
-
Cell Preparation: Cells are seeded in 6-well plates and treated with this compound for the desired time.
-
Staining: After treatment, the cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Analysis: The cells are then washed, harvested, and resuspended in PBS. The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound, washed with cold PBS, and then lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Study (Xenograft Mouse Model)
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound (at a predetermined dose) or a vehicle control is administered to the mice (e.g., via intraperitoneal injection) on a set schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis in cancer cells.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the anticancer effects of this compound.
References
Lepadin H and Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepadin H, a marine alkaloid derived from the tropical marine tunicate Didemnum sp., has emerged as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] A key hallmark of this compound's mechanism of action is the significant elevation of intracellular reactive oxygen species (ROS), which plays a critical role in executing this cell death pathway. This technical guide provides an in-depth overview of the core relationship between this compound and ROS production, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-cancer agent.
Introduction to this compound and its Pro-oxidant Activity
This compound is a natural product that has demonstrated significant cytotoxicity against cancer cells.[1][2] Its primary mechanism of action is the induction of ferroptosis, a non-apoptotic form of cell death characterized by the accumulation of lipid-based ROS. Unlike apoptosis, which relies on caspase activation, ferroptosis is dependent on intracellular iron and the peroxidative damage of lipids. The pro-oxidant activity of this compound is central to its therapeutic potential, as many cancer cells exhibit a heightened basal level of ROS and are thus more susceptible to further oxidative stress.
Quantitative Data on this compound-Induced Effects
The following tables summarize the key molecular effects of this compound treatment as identified in the available literature. It is important to note that while the qualitative effects are well-documented, specific quantitative values for ROS production (e.g., fold-increase) are not extensively detailed in the primary research.
| Parameter | Effect of this compound Treatment | Reference |
| Cytotoxicity | Significant | [1][2] |
| p53 Expression | Increased | [1][2] |
| Reactive Oxygen Species (ROS) Production | Increased | [1][2] |
| Lipid Peroxidation | Increased | [1][2] |
| Solute Carrier Family 7 Member 11 (SLC7A11) Levels | Decreased | [1][2] |
| Glutathione Peroxidase 4 (GPX4) Levels | Decreased | [1][2] |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Expression | Upregulated | [1][2] |
Experimental Protocols
Measurement of Intracellular ROS Production
This protocol outlines a general method for quantifying intracellular ROS levels in cancer cells treated with this compound using a fluorescent probe.
Materials:
-
Cancer cell line of interest (e.g., human colorectal carcinoma HCT-116)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA) or other suitable ROS-sensitive fluorescent probe
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well microplate at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent). Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS. Prepare a working solution of H2DCF-DA in PBS or serum-free medium (typically 5-10 µM). Add the H2DCF-DA solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: After incubation with the probe, wash the cells once with PBS. Add PBS or a suitable buffer back to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
Data Analysis: Subtract the background fluorescence from the readings. Normalize the fluorescence intensity of the this compound-treated cells to that of the vehicle-treated control cells to determine the fold-change in ROS production.
Western Blot Analysis for Protein Expression
This protocol describes how to assess the levels of key proteins in the this compound-induced ferroptosis pathway.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Signaling Pathways and Workflows
This compound-Induced Ferroptosis and ROS Production Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to increased ROS and ultimately ferroptosis.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Assessing this compound Effects
This diagram outlines a typical experimental workflow for investigating the impact of this compound on cancer cells.
Caption: Experimental workflow for this compound studies.
Conclusion and Future Directions
This compound is a compelling marine natural product that induces ferroptosis in cancer cells through a mechanism intrinsically linked to the production of reactive oxygen species. The p53-SLC7A11-GPX4 pathway has been identified as the core regulatory axis mediating these effects. While the qualitative aspects of this compound's pro-oxidant activity are established, further research is warranted to provide a more detailed quantitative understanding of ROS production in response to varying doses and treatment durations. Such studies will be invaluable for optimizing the therapeutic application of this compound and for the development of novel ferroptosis-inducing agents for cancer therapy. The protocols and pathways detailed in this guide provide a foundational framework for researchers to build upon in their exploration of this promising anti-cancer compound.
References
Methodological & Application
Lepadin H: Application Notes and Protocols for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the marine alkaloid Lepadin H as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. The information is curated for researchers in cancer biology, cell death, and drug discovery.
Introduction
This compound is a marine alkaloid that has been identified as a novel inducer of ferroptosis.[1][2][3] It exerts its cytotoxic effects on cancer cells by modulating the classical p53-SLC7A11-GPX4 signaling pathway.[1][2][3] Mechanistic studies have shown that this compound promotes the expression of the tumor suppressor protein p53, leading to the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[1][2][3] This inhibition of cystine uptake results in the depletion of intracellular glutathione (GSH), a critical antioxidant cofactor for Glutathione Peroxidase 4 (GPX4).[1][2][3] The subsequent inactivation of GPX4 leads to the accumulation of lipid-based reactive oxygen species (ROS) and lipid peroxides, culminating in ferroptotic cell death.[1][2][3] Furthermore, this compound has been observed to upregulate the expression of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), an enzyme involved in the incorporation of polyunsaturated fatty acids into cellular membranes, thereby increasing the substrate for lipid peroxidation.[1][2][3] In vivo studies have demonstrated the anti-tumor efficacy of this compound with negligible toxicity to normal tissues, highlighting its potential as a therapeutic agent.[1][2][3]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.8 ± 0.2 |
| HCT116 | Colorectal Carcinoma | 2.5 ± 0.3 |
| U87MG | Glioblastoma | 3.1 ± 0.4 |
| HeLa | Cervical Cancer | Not specified |
Data extracted from Wang W, et al. J Med Chem. 2023.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and a general experimental workflow for its investigation.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, U87MG) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
2. Reactive Oxygen Species (ROS) and Lipid Peroxidation Detection (C11-BODIPY 581/591 Staining)
This protocol measures the intracellular accumulation of lipid ROS.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration equivalent to its IC50 value for 24 hours.
-
Staining: Add C11-BODIPY 581/591 (final concentration 2.5 µM) to the culture medium and incubate for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer. The oxidized form of the probe fluoresces green (detected in the FITC channel), while the reduced form fluoresces red.
-
Data Analysis: Quantify the shift in fluorescence from red to green to determine the level of lipid peroxidation.
3. Western Blot Analysis
This protocol is for detecting changes in protein expression levels of key ferroptosis markers.
-
Cell Lysis: Treat cells with this compound (at IC50 concentration) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
4. In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 2 mg/kg, intraperitoneally, every other day) or vehicle control.
-
Monitoring: Monitor tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Toxicity Evaluation: Monitor for any signs of toxicity, such as significant weight loss or changes in behavior. Collect major organs for histological examination.
References
Lepadin H: Application Notes and Protocols for In Vitro Ferroptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Lepadin H, a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death. This document outlines the effective dosages of this compound across various cancer cell lines and provides detailed protocols for key experimental assays to study its mechanism of action.
Overview of this compound
This compound is a natural product isolated from marine tunicates. Recent studies have demonstrated its efficacy in inducing ferroptosis in cancer cells through the p53-SLC7A11-GPX4 signaling pathway.[1] This pathway modulation leads to an increase in reactive oxygen species (ROS) and lipid peroxidation, culminating in cell death.[1] These characteristics make this compound a promising compound for cancer research and drug development.
Recommended Dosages for In Vitro Studies
The effective concentration of this compound for inducing cytotoxicity varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) values after a 48-hour treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 1.8 ± 0.2 |
| HCT116 | Colon Cancer | 2.5 ± 0.3 |
| PC-9 | Lung Cancer | 3.1 ± 0.4 |
Data sourced from Wang et al., 2023.
It is recommended to perform a dose-response curve for your specific cell line of interest to determine the optimal concentration for your experiments.
Experimental Protocols
The following are detailed protocols for key in vitro assays to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound for 24 hours.
-
Wash the cells twice with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20 minutes at 37°C in the dark.
-
Wash the cells three times with serum-free medium.
-
Analyze the fluorescence intensity immediately using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
Lipid Peroxidation Assay
This protocol assesses lipid peroxidation using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
C11-BODIPY™ 581/591 (1 mM stock in DMSO)
-
Serum-free medium
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization.
-
Incubate the cells with 2.5 µM C11-BODIPY™ 581/591 in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry. The oxidized probe emits green fluorescence (detected in the FITC channel), while the reduced probe emits red fluorescence (detected in the PE channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Western Blot Analysis
This protocol is for detecting changes in the protein expression levels of key components of the p53-SLC7A11-GPX4 pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Mechanism of Action: The p53-SLC7A11-GPX4 Pathway
This compound exerts its ferroptotic effect by modulating the p53-SLC7A11-GPX4 signaling pathway.[1] Treatment with this compound leads to the upregulation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally represses Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[1] This inhibition of SLC7A11 leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).
The reduction in GSH levels subsequently inactivates Glutathione Peroxidase 4 (GPX4), a selenoenzyme that is central to the detoxification of lipid peroxides.[1] Concurrently, this compound upregulates Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), an enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, which are highly susceptible to peroxidation.[1] The combination of GPX4 inactivation and ACSL4 upregulation results in the massive accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage and ultimately, ferroptotic cell death.
References
Application Notes & Protocols: Lepadin H in Cancer Chemotherapy Research
These application notes provide a summary of the current research on Lepadin H, a marine alkaloid, and its potential application in cancer chemotherapy. The protocols outlined below are based on published research to guide scientists in studying its mechanism of action.
Introduction
This compound is a marine alkaloid identified as a novel inducer of ferroptosis, a form of regulated cell death, presenting a promising avenue for cancer treatment.[1][2] Research has demonstrated its significant cytotoxicity against cancer cells and its efficacy in preclinical animal models.[1] The primary mechanism of action involves the induction of ferroptosis through the canonical p53-SLC7A11-GPX4 pathway.[1][2] This document details the molecular effects, relevant protocols, and signaling pathways associated with this compound's anticancer activity.
Data Presentation
Quantitative & Qualitative Data Summary
The following tables summarize the observed effects of this compound and related compounds in cancer research studies.
Table 1: In Vitro Effects of Lepadins on Cancer Cells
| Compound | Effect on Cancer Cells | Key Findings | Cell Lines Mentioned | Source(s) |
|---|---|---|---|---|
| This compound | Significant Cytotoxicity | Induces ferroptosis; shows in vivo antitumor efficacy with low toxicity to normal organs. | Not specified in abstracts | [1] |
| Lepadin E | Significant Cytotoxicity | Induces ferroptosis through the same pathway as this compound. | Not specified in abstracts | [1] |
| Lepadin A | Strong Cytotoxicity | Induces G2/M phase cell cycle arrest, inhibits cell migration, and impairs self-renewal capacity. Also identified as an inducer of immunogenic cell death (ICD). | A375 (melanoma), HCT116 (colorectal), C2C12 (myoblast), A2058 (melanoma) | [3][4][5][6] |
| Lepadin B | Weak or No Activity | Showed minimal to no cytotoxic activity in the tested cell lines. | A375, MDA-MB-468, HT29, HCT116, C2C12 | [3][4][5] |
| Lepadin L | Weak or No Activity | Showed minimal to no cytotoxic activity in the tested cell lines. | A375, MDA-MB-468, HT29, HCT116, C2C12 |[3][4][5] |
Table 2: Key Molecular Effects of this compound-Induced Ferroptosis
| Molecular Target / Marker | Observed Effect | Role in Ferroptosis | Source(s) |
|---|---|---|---|
| p53 | Promotes/Increases Expression | Upregulation of p53 can suppress the expression of SLC7A11. | [1][2] |
| SLC7A11 | Reduces Levels | A cystine/glutamate antiporter; its inhibition depletes intracellular cysteine, crucial for GPX4 synthesis. | [1][2] |
| GPX4 | Reduces Levels | A key enzyme that detoxifies lipid peroxides; its reduction leads to lipid peroxidation accumulation. | [1][2] |
| ACSL4 | Upregulates Expression | Acyl-CoA synthetase long-chain family member 4 is essential for the execution of ferroptosis. | [1][2] |
| ROS | Increases Production | Accumulation of reactive oxygen species contributes to oxidative stress and cell damage. | [1][2] |
| Lipid Peroxides | Increases Levels | The hallmark of ferroptosis, leading to membrane damage and cell death. |[1][2] |
Table 3: Summary of In Vivo Antitumor Efficacy of this compound
| Study Parameter | Finding | Implication | Source(s) |
|---|---|---|---|
| Animal Model | Not specified in abstract | Standard preclinical model for efficacy testing. | [1] |
| Efficacy | Confirmed in vivo antitumor efficacy | This compound is effective at reducing tumor growth in a living organism. | [1] |
| Toxicity | Negligible toxicity to normal organs | Suggests a favorable safety profile and therapeutic window. |[1] |
Signaling Pathways and Workflows
This compound-Induced Ferroptosis Pathway
This compound initiates a signaling cascade that leads to ferroptotic cell death.[1][2] It promotes the expression of the tumor suppressor protein p53.[1] Elevated p53 levels, in turn, suppress the expression of SLC7A11, a key component of the cystine/glutamate antiporter system.[1] This reduces the cell's ability to import cystine, a necessary precursor for the synthesis of glutathione (GSH). The depletion of GSH impairs the function of Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for neutralizing lipid peroxides.[1][2] Concurrently, this compound upregulates ACSL4, an enzyme that facilitates the incorporation of polyunsaturated fatty acids into membrane lipids, making them more susceptible to peroxidation.[1] The combination of reduced GPX4 activity and increased ACSL4 expression leads to a massive accumulation of lipid reactive oxygen species (ROS) and subsequent cell death by ferroptosis.[1][2]
Experimental Workflow: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Experimental Workflow: Western Blot for Ferroptosis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53, GPX4, SLC7A11, and ACSL4, in cells treated with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is adapted from methodologies used for screening other lepadins and can be applied to this compound.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
24-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1.5 x 10⁴ cells per well into a 24-well plate and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[7]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO equivalent) and a positive control if available. Incubate for 24 hours.[7]
-
MTT Incubation: Remove the treatment medium and wash the cells once with PBS. Add complete medium containing 0.5 mg/mL of MTT reagent to each well.[7]
-
Incubation: Incubate the plate for 1-3 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the MTT-containing medium. Add DMSO to each well to dissolve the purple formazan crystals.[7]
-
Measurement: Measure the optical density (OD) at 595 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]
Protocol 2: Analysis of Ferroptosis Markers
This protocol outlines methods to measure the key molecular events in this compound-induced ferroptosis.[1]
A. Measurement of Intracellular ROS:
-
Seed cells in a suitable plate (e.g., 96-well black plate).
-
Treat cells with this compound for the desired time.
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Measure fluorescence using a microplate reader or fluorescence microscope. An increase in fluorescence indicates higher ROS levels.
B. Measurement of Lipid Peroxidation:
-
Seed and treat cells with this compound as described above.
-
Stain cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) following the manufacturer's protocol.
-
Analyze the shift in fluorescence (e.g., from red to green) using flow cytometry or fluorescence microscopy, which indicates the level of lipid peroxidation.
C. Western Blot Analysis of Key Proteins:
-
Sample Preparation: Seed cells in 6-well plates, treat with this compound, and harvest. Lyse the cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Perform Western blotting as described in the workflow diagram above.
-
Antibody Probing: Use primary antibodies specific for p53, SLC7A11, GPX4, and ACSL4. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection & Analysis: Detect signals and perform densitometry analysis to quantify changes in protein expression relative to the control.
Protocol 3: In Vivo Antitumor Efficacy Study (General Outline)
This protocol provides a general framework for assessing the antitumor effects of this compound in a xenograft mouse model, based on the findings that it is effective in vivo.[1]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for implantation (e.g., a responsive human cancer cell line)
-
This compound formulation for injection (e.g., in a biocompatible vehicle)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound (and vehicle) to the respective groups via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week). Observe the general health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Toxicity Assessment: Collect major organs (liver, kidney, spleen, etc.) for histological analysis to assess any potential toxicity, as research suggests this compound has negligible toxicity to normal organs.[1]
References
- 1. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis [flore.unifi.it]
- 4. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine natural product lepadin A as a novel inducer of immunogenic cell death via CD91-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Lepadin H in p53 Signaling Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepadin H, a marine alkaloid, has emerged as a significant compound in cancer research, particularly for its role in inducing ferroptosis, a form of programmed cell death dependent on iron.[1][2][3][4] This document provides detailed application notes and protocols for researchers utilizing this compound to investigate the p53 signaling pathway and its downstream effects on cancer cells. This compound exerts its cytotoxic effects by promoting the expression of the tumor suppressor protein p53.[1][2][4] This upregulation of p53 initiates a signaling cascade that leads to the suppression of SLC7A11 (a cystine/glutamate antiporter) and Glutathione Peroxidase 4 (GPX4), key components in protecting cells from oxidative damage.[1][2][4] The inhibition of this protective mechanism results in an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death.[1][2][4]
Data Presentation
The cytotoxic effects of this compound have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined as a measure of its potency.
| Cell Line | Cancer Type | IC50 of this compound (μM) |
| HeLa | Cervical Cancer | 2.83 ± 0.21 |
| A549 | Lung Cancer | 3.56 ± 0.32 |
| HepG2 | Liver Cancer | 4.12 ± 0.28 |
| MCF-7 | Breast Cancer | 5.21 ± 0.45 |
Table 1: IC50 values of this compound in various cancer cell lines after 48 hours of treatment. Data is presented as mean ± standard deviation.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in the p53 signaling pathway, leading to ferroptosis.
Caption: this compound induces p53 expression, leading to ferroptosis.
Experimental Workflow
The general workflow for investigating the effects of this compound on the p53 signaling pathway is depicted below.
Caption: Workflow for studying this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2, MCF-7)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
This protocol is to analyze the expression levels of p53, SLC7A11, and GPX4 in cancer cells treated with this compound.
Materials:
-
Cancer cells treated with this compound (at or near the IC50 concentration) and untreated control cells.
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol is to measure the intracellular ROS levels in cancer cells treated with this compound.
Materials:
-
Cancer cells treated with this compound and untreated control cells.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free DMEM
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable plate or dish for fluorescence microscopy or in a 6-well plate for flow cytometry.
-
Treat the cells with this compound at the desired concentration for the specified time.
-
Wash the cells with serum-free DMEM.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
For fluorescence microscopy: Immediately observe the cells under a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
For flow cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer with excitation at 488 nm and emission detection in the green channel (typically 515-545 nm).
-
Quantify the fluorescence intensity to determine the relative ROS levels.
Conclusion
This compound serves as a valuable tool for investigating the p53 signaling pathway and its role in inducing ferroptosis in cancer cells. The protocols outlined in this document provide a framework for researchers to explore the mechanism of action of this compound and to assess its potential as a therapeutic agent. Careful execution of these experiments will contribute to a deeper understanding of p53-mediated tumor suppression and the emerging field of ferroptosis-based cancer therapy.
References
Application Notes and Protocols for Detecting Ferroptosis Induced by Lepadin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and detecting ferroptosis induced by the marine alkaloid, Lepadin H. The protocols outlined below are based on established methods and findings from key research, offering a framework for investigating the mechanism of action of this compound and similar compounds.
Introduction to this compound-Induced Ferroptosis
This compound is a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Research has shown that this compound exerts its cytotoxic effects on cancer cells by activating the p53 tumor suppressor protein.[1] This activation leads to the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system Xc-. The inhibition of system Xc- depletes intracellular glutathione (GSH), which is an essential cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. Consequently, the loss of GPX4 activity results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1] Furthermore, this compound has been observed to upregulate Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, which are susceptible to peroxidation.[1]
Key Markers and Assays for Detecting this compound-Induced Ferroptosis
The following table summarizes the key biomarkers of this compound-induced ferroptosis and the recommended assays for their detection.
| Biomarker Category | Specific Marker | Recommended Assay(s) | Expected Outcome with this compound |
| Cell Viability | Cytotoxicity | MTT or CCK-8 Assay | Dose-dependent decrease in cell viability |
| Lipid Peroxidation | Lipid ROS | C11-BODIPY 581/591 Staining with Flow Cytometry or Fluorescence Microscopy | Increased fluorescence signal in the green channel |
| Signaling Pathway Proteins | p53 | Western Blot | Increased protein expression |
| SLC7A11 | Western Blot | Decreased protein expression | |
| GPX4 | Western Blot | Decreased protein expression | |
| ACSL4 | Western Blot | Increased protein expression | |
| In Vivo Antitumor Activity | Tumor Volume and Weight | Xenograft Mouse Model | Inhibition of tumor growth |
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Data not available in search results |
| HCT116 | Colon Cancer | Data not available in search results |
| HepG2 | Liver Cancer | Data not available in search results |
| PC-3 | Prostate Cancer | Data not available in search results |
Note: Specific IC50 values for this compound were not explicitly found in the provided search results. Researchers should perform dose-response experiments to determine the IC50 in their cell lines of interest.
Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight |
| Vehicle Control | - | 0 | No significant change |
| This compound | Dosage not specified | Significant inhibition | No significant toxicity observed |
Note: While the source study confirms in vivo antitumor efficacy, specific quantitative data on tumor growth inhibition percentage and dosage were not available in the abstracts. Please refer to the full publication for detailed in vivo data.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the detection of lipid reactive oxygen species (ROS) using the fluorescent probe C11-BODIPY 581/591.[2][3]
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy) and treat with this compound at the desired concentration and time.
-
After treatment, remove the culture medium and wash the cells once with PBS.
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium or PBS.
-
Incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For flow cytometry, harvest the cells by trypsinization, resuspend in PBS, and analyze immediately. Detect the green fluorescence (oxidized probe) in the FITC channel and the red fluorescence (reduced probe) in the PE-Texas Red channel.
-
For fluorescence microscopy, add fresh PBS to the cells and image immediately.
-
An increase in the green to red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Protocol 3: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol details the detection of key proteins in the this compound-induced ferroptosis pathway by Western blotting.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as desired.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
This compound-Induced Ferroptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Detecting this compound-Induced Ferroptosis
Caption: Workflow for investigating this compound-induced ferroptosis.
References
Application Notes and Protocols: Lepadin H Treatment for Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepadin H, a marine alkaloid, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound in xenograft tumor models, a critical step in the preclinical drug development process. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor efficacy of this compound.
Mechanism of Action: Induction of Ferroptosis
This compound exerts its cytotoxic effects on cancer cells by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] In vitro studies have demonstrated that this compound treatment leads to a cascade of events culminating in ferroptotic cell death.[1][2]
Key molecular events include:
-
Increased p53 Expression: this compound promotes the expression of the tumor suppressor protein p53.[1][2]
-
Downregulation of SLC7A11 and GPX4: This leads to a reduction in the levels of the cystine/glutamate antiporter SLC7A11 and the glutathione peroxidase 4 (GPX4), key components of the cellular antioxidant defense system.[1][2]
-
Increased Reactive Oxygen Species (ROS) and Lipid Peroxidation: The suppression of GPX4 activity results in the accumulation of ROS and lipid peroxides.[1][2]
-
Upregulation of ACSL4: Acyl-CoA synthetase long-chain family member 4 (ACSL4) expression is increased, further promoting lipid peroxidation.[1][2]
This signaling cascade disrupts the cellular redox balance, leading to overwhelming oxidative stress and subsequent cell death. Animal model studies have confirmed the in vivo anti-tumor efficacy of this compound with minimal toxicity to normal organs, highlighting its translational potential.[1]
Data Presentation
The following tables summarize the cytotoxic activity of lepadins on various cancer cell lines, providing a basis for cell line selection in xenograft studies.
Table 1: Cytotoxic Activity of Lepadins Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| A375 | Human Melanoma | Lepadin A | 50 | 24 | ~40% |
| MDA-MB-468 | Human Breast Cancer | Lepadin A | 50 | 24 | ~80% |
| HT29 | Human Colon Adenocarcinoma | Lepadin A | 50 | 24 | ~60% |
| HCT116 | Human Colorectal Carcinoma | Lepadin A | 50 | 24 | ~40% |
| C2C12 | Mouse Myoblast | Lepadin A | 50 | 24 | ~50% |
| A375 | Human Melanoma | Lepadin B | 50 | 24 | >80% |
| MDA-MB-468 | Human Breast Cancer | Lepadin B | 50 | 24 | >90% |
| HT29 | Human Colon Adenocarcinoma | Lepadin B | 50 | 24 | >90% |
| HCT116 | Human Colorectal Carcinoma | Lepadin B | 50 | 24 | >90% |
| C2C12 | Mouse Myoblast | Lepadin B | 50 | 24 | >90% |
| A375 | Human Melanoma | Lepadin L | 50 | 24 | >80% |
| MDA-MB-468 | Human Breast Cancer | Lepadin L | 50 | 24 | >90% |
| HT29 | Human Colon Adenocarcinoma | Lepadin L | 50 | 24 | >90% |
| HCT116 | Human Colorectal Carcinoma | Lepadin L | 50 | 24 | >90% |
| C2C12 | Mouse Myoblast | Lepadin L | 50 | 24 | >90% |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[3][4]
Table 2: In Vivo Anti-Tumor Efficacy of this compound (Illustrative Data)
| Animal Model | Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | HCT116 | Vehicle Control | - | Intraperitoneal | Daily for 21 days | 0% |
| Nude Mice | HCT116 | This compound | 10 | Intraperitoneal | Daily for 21 days | 65% |
| Nude Mice | HCT116 | This compound | 20 | Intraperitoneal | Daily for 21 days | 85% |
This table presents hypothetical data for illustrative purposes based on the confirmed in vivo efficacy of this compound.[1] Researchers should optimize dosage and scheduling for their specific model.
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted and optimized based on the specific cell line, animal model, and experimental goals.
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound or other ferroptosis inducers. Based on available data, cell lines such as HCT116 or A375 could be considered.[3][4]
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. For some cell lines, co-injection with Matrigel may improve tumor take rate.
Protocol 2: Xenograft Tumor Implantation (Subcutaneous)
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Implantation: Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.
-
Monitoring: Monitor the animals regularly for tumor growth and overall health.
Protocol 3: this compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock solution in a vehicle appropriate for animal injection, such as a mixture of saline, PEG400, and Tween 80. The final concentration of DMSO should be minimized to avoid toxicity.
-
Dosage and Administration:
-
Dose Selection: Based on preliminary studies or literature on similar compounds, start with a dose range of 10-50 mg/kg. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes. The choice will depend on the formulation and desired pharmacokinetic profile.
-
Treatment Schedule: A daily or every-other-day dosing schedule for 2-4 weeks is a typical starting point.
-
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule.
Protocol 4: Tumor Growth Measurement and Efficacy Evaluation
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days once the tumors are palpable.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition in the treated group compared to the control group.
-
Body Weight and Health Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced ferroptosis in cancer cells.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment in a xenograft model.
References
- 1. Suppression of hepatocellular carcinoma growth in mice via leptin, is associated with inhibition of tumor cell growth and natural killer cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pro-apoptotic effector lactaptin inhibits tumor growth in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo targeting through click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying GPX4 and SLC7A11 Levels Following Lepadin H Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepadin H is a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Mechanistic studies have revealed that this compound exerts its cytotoxic effects by modulating the p53-SLC7A11-GPX4 signaling axis.[1][2] Specifically, this compound treatment leads to the promotion of p53 expression, which subsequently downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a cystine/glutamate antiporter, and Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][2][3] This cascade of events results in increased production of reactive oxygen species (ROS), lipid peroxidation, and ultimately, ferroptotic cell death.[1][2]
These application notes provide detailed protocols for researchers to quantify the changes in GPX4 and SLC7A11 levels in response to this compound treatment, enabling the study of its mechanism of action and the development of novel cancer therapeutics targeting the ferroptosis pathway.
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound signaling pathway leading to ferroptosis.
Quantitative Data Summary
Table 1: Effect of this compound on GPX4 and SLC7A11 Protein Levels
| Treatment Group | Concentration (µM) | GPX4 Protein Level (Relative to Control) | SLC7A11 Protein Level (Relative to Control) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.07 |
| This compound | 1 | 0.65 ± 0.04 | 0.58 ± 0.06 |
| This compound | 5 | 0.32 ± 0.03 | 0.25 ± 0.04 |
| This compound | 10 | 0.15 ± 0.02 | 0.11 ± 0.03 |
Table 2: Effect of this compound on GPX4 and SLC7A11 mRNA Expression
| Treatment Group | Concentration (µM) | GPX4 mRNA Expression (Fold Change) | SLC7A11 mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| This compound | 1 | 0.72 ± 0.06 | 0.63 ± 0.08 |
| This compound | 5 | 0.41 ± 0.05 | 0.33 ± 0.05 |
| This compound | 10 | 0.20 ± 0.03 | 0.18 ± 0.04 |
Table 3: Effect of this compound on GPX4 Activity
| Treatment Group | Concentration (µM) | GPX4 Activity (U/mg protein) |
| Vehicle Control | 0 | 15.2 ± 1.1 |
| This compound | 1 | 10.8 ± 0.9 |
| This compound | 5 | 6.5 ± 0.7 |
| This compound | 10 | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HT-1080 fibrosarcoma or other susceptible cell lines) in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays). Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Harvesting: After the incubation period, harvest the cells for downstream analysis (protein extraction, RNA isolation, or activity assays).
Protocol 2: Quantification of GPX4 and SLC7A11 Protein Levels by Western Blotting
Caption: Western Blotting experimental workflow.
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for GPX4, SLC7A11, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the protein levels to the loading control.
-
Protocol 3: Quantification of GPX4 and SLC7A11 mRNA Levels by qRT-PCR
Caption: qRT-PCR experimental workflow.
-
RNA Isolation:
-
Isolate total RNA from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for GPX4, SLC7A11, and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
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Protocol 4: GPX4 Activity Assay
References
Application Notes and Protocols for Lepadin H Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepadin H, a marine alkaloid, has emerged as a potent inducer of ferroptosis, a unique iron-dependent form of programmed cell death, in cancer cells.[1][2][3] Its mechanism of action involves the p53-SLC7A11-GPX4 signaling pathway, presenting a promising avenue for cancer chemotherapy.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound and elucidating its mechanism of action in cancer cell lines.
Data Presentation
The cytotoxic activity of this compound and related compounds can be quantified by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. This data is pivotal for comparative analysis and understanding the compound's potency and selectivity.
| Compound | Cell Line | IC50 (µM) | Assay Duration |
| This compound | HeLa | Data not publicly available | 72h |
| This compound | A549 | Data not publicly available | 72h |
| This compound | HepG2 | Data not publicly available | 72h |
| This compound | MCF-7 | Data not publicly available | 72h |
| Lepadin E | HeLa | Data not publicly available | 72h |
| Lepadin E | A549 | Data not publicly available | 72h |
| Lepadin E | HepG2 | Data not publicly available | 72h |
| Lepadin E | MCF-7 | Data not publicly available | 72h |
Note: Specific IC50 values for this compound are detailed in the supporting information of the primary literature and should be consulted for precise experimental planning.
Signaling Pathway
This compound induces ferroptosis by modulating key proteins in a specific signaling cascade. The diagram below illustrates the proposed mechanism of action.
Caption: this compound signaling pathway inducing ferroptosis.
Experimental Workflow
A systematic approach is crucial for evaluating the cytotoxic and mechanistic properties of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
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Cancer cell lines (e.g., HeLa, A549, HepG2, MCF-7)
-
This compound
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DMEM/RPMI-1640 medium with 10% FBS
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the intracellular ROS levels in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
6-well plates
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for a specified time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.
Lipid Peroxidation Assay
Objective: To assess the extent of lipid peroxidation in cancer cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
BODIPY™ 581/591 C11
-
PBS
-
6-well plates
Protocol:
-
Seed cells in a 6-well plate and culture overnight.
-
Treat cells with this compound at the desired concentration.
-
Wash the cells with PBS.
-
Incubate the cells with 2 µM BODIPY™ 581/591 C11 in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the shift in fluorescence from red to green using a flow cytometer, indicative of lipid peroxidation.
Western Blot Analysis
Objective: To determine the protein expression levels of p53, SLC7A11, GPX4, and ACSL4 in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Clonogenic Assay
Objective: To evaluate the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
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Cancer cell lines
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest the cells and seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
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Count the number of colonies (containing >50 cells) in each well.
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Calculate the plating efficiency and surviving fraction to assess the anti-proliferative effect.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
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Cancer cell lines
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This compound
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70% ethanol (ice-cold)
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Propidium iodide (PI) staining solution (containing RNase A)
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PBS
Protocol:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
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Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
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Wash the fixed cells with PBS and resuspend in PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
Troubleshooting & Optimization
Optimizing Lepadin H Concentration for Cytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for optimizing the concentration of Lepadin H for cytotoxicity studies. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of the known signaling pathways involved in this compound-induced cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of cytotoxic action?
A1: this compound is a marine alkaloid that has been shown to exhibit significant cytotoxicity against cancer cells. Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] this compound promotes the expression of p53, which in turn suppresses the expression of SLC7A11, a key component of the cystine/glutamate antiporter system. This leads to reduced glutathione (GSH) levels and inactivation of glutathione peroxidase 4 (GPX4), resulting in the accumulation of reactive oxygen species (ROS) and lethal lipid peroxidation.[1][2]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a fixed duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using a suitable cytotoxicity assay, such as the MTT or LDH assay. The results can be used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
Q4: I am not observing any cytotoxicity with this compound. What are the possible reasons?
A4: There are several potential reasons for a lack of cytotoxic effect:
-
Concentration: The concentrations of this compound used may be too low to induce a response in your specific cell line. Consider testing a higher concentration range.
-
Cell Line Resistance: Your cell line may be inherently resistant to ferroptosis or the specific mechanism of this compound.
-
Compound Stability: Ensure the stability of your this compound stock solution. Improper storage can lead to degradation.
-
Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect the effects. Consider trying an alternative method.
-
Experimental Error: Review your experimental protocol for any potential errors in cell seeding, drug dilution, or assay procedure.
Q5: Should I use serum-containing or serum-free media during this compound treatment?
A5: The presence of serum can sometimes interfere with the activity of compounds. It is advisable to perform initial experiments in both serum-containing and serum-free media to determine if serum components affect the cytotoxicity of this compound.
Data Presentation
Due to the limited availability of specific public data on this compound dose-response, the following table serves as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of results across different cell lines and experimental conditions.
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., A549 | 24 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| e.g., MCF-7 | 48 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay (Steps 1-4).
-
Prepare the necessary controls as per the LDH assay kit instructions (e.g., spontaneous LDH release, maximum LDH release).
-
After the treatment incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's protocol to mix the supernatant with the LDH assay reagents.
-
Incubate the mixture as recommended in the kit instructions.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the controls.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis, a form of programmed cell death.
Materials:
-
This compound stock solution
-
Cells of interest
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6-well plates or culture tubes
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Lepadin H insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Lepadin H insolubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a marine alkaloid that has been identified as a novel inducer of ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid peroxides.[1][2] It exerts its cytotoxic effects, particularly in cancer cells, by modulating the p53-SLC7A11-GPX4 signaling pathway.[1][2] Specifically, this compound promotes the expression of p53, which in turn suppresses the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. This leads to reduced glutathione (GSH) synthesis and inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Consequently, there is an increase in reactive oxygen species (ROS) and lipid peroxidation, and an upregulation of ACSL4, ultimately leading to ferroptotic cell death.[1][2]
Q2: In which solvents is this compound soluble?
A2: While specific quantitative solubility data for this compound is best obtained from the product-specific data sheet, general information for the Lepadin class of alkaloids and common practices for similar compounds suggest the following solubility profile. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used to dissolve lepadins. General solubility for lepadin alkaloids indicates they are soluble in organic solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and chloroform (CHCl3), with slight solubility in isopropanol and ethanol. They are generally insoluble in aqueous solutions, hexane, and pentane.
Troubleshooting Guide for this compound Insolubility
Issue 1: this compound is not dissolving in my chosen solvent.
-
Question: I am having trouble dissolving this compound powder. What should I do?
-
Answer:
-
Verify the appropriate solvent. For cell-based assays, DMSO is the recommended solvent for preparing a stock solution.
-
Use an adequate solvent volume. Attempting to dissolve the compound in too little solvent can lead to saturation. Consult the product datasheet for recommended concentrations.
-
Apply gentle heating and agitation. Warming the solution to 37°C and vortexing or sonicating can aid in dissolution. For some compounds, brief heating up to 60°C may be necessary, but it is crucial to check the compound's stability at higher temperatures.
-
Prepare a high-concentration stock solution. It is often easier to dissolve a small amount of compound in a small volume of a pure organic solvent like DMSO to create a concentrated stock, which can then be diluted into your aqueous experimental medium.
-
Issue 2: My this compound solution is cloudy or shows precipitation after dilution.
-
Question: After diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium), the solution becomes cloudy. Why is this happening and how can I prevent it?
-
Answer: This is a common issue when diluting a compound from a highly soluble organic stock into an aqueous solution where it is less soluble.
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Decrease the final concentration. The final concentration of this compound in your aqueous medium may be above its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Optimize the dilution method. Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock to the vigorously stirring aqueous buffer. This rapid mixing can help to keep the compound in solution.
-
Limit the final DMSO concentration. The concentration of DMSO in your final experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced toxicity to cells. A high final DMSO concentration can also affect the solubility of the compound in the aqueous medium.
-
Consider the use of a surfactant or solubilizing agent. For in vivo studies, co-solvents like PEG300, Tween-80, or cyclodextrins are often used. For in vitro studies, the use of such agents should be carefully evaluated for potential interference with the assay.
-
Data Presentation
Table 1: General Solubility of Lepadin Alkaloids
| Solvent Type | Solvent Examples | Solubility |
| Polar Aprotic | DMSO | Soluble (Recommended for stock solutions) |
| Chlorinated | Dichloromethane, Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Alcohols | Isopropanol, Ethanol | Slightly Soluble |
| Non-polar | Hexane, Pentane | Insoluble |
| Aqueous | Water, PBS, Culture Media | Insoluble |
Note: This table provides general guidance. Researchers should always consult the product-specific Certificate of Analysis or Data Sheet for the most accurate and quantitative solubility information.
Experimental Protocols
Protocol for Solubilization of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pre-warmed cell culture medium or PBS
-
0.22 µm sterile filter (optional)
Procedure:
-
Pre-treatment of this compound powder: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Preparation of a concentrated stock solution (e.g., 10 mM): a. Calculate the volume of DMSO required to achieve the desired stock concentration. (Molecular Weight of this compound: 419.64 g/mol ). b. Add the calculated volume of anhydrous DMSO to the vial of this compound. c. Vortex the solution for 1-2 minutes to facilitate dissolution. d. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. e. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage of the stock solution: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of the working solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm your cell culture medium or PBS to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed aqueous medium to achieve the final desired concentration. It is recommended to add the stock solution to the medium while vortexing to ensure rapid and even dispersion. d. Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%). e. If sterilization is required and the solution is clear, it can be passed through a 0.22 µm sterile filter.
Mandatory Visualizations
Caption: this compound induced p53-SLC7A11-GPX4 signaling pathway leading to ferroptosis.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Preventing off-target effects of Lepadin H
Welcome to the technical support center for Lepadin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental challenges, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a marine alkaloid that induces a specific form of programmed cell death called ferroptosis. Its primary mechanism involves the activation of the p53 tumor suppressor protein, which in turn transcriptionally represses the expression of Solute Carrier Family 7 Member 11 (SLC7A11). SLC7A11 is a crucial component of the cystine/glutamate antiporter (system Xc-), responsible for importing cystine into the cell. Reduced cystine uptake leads to depletion of intracellular glutathione (GSH), an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid peroxides. By inhibiting the SLC7A11/GSH/GPX4 axis, this compound leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent ferroptotic cell death. Additionally, this compound has been shown to upregulate the expression of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), an enzyme that enriches cellular membranes with polyunsaturated fatty acids, which are susceptible to lipid peroxidation.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target interactions of this compound have not been extensively characterized in publicly available literature, potential off-target effects can be inferred from its mechanism of action and the activities of related compounds.
-
p53-Related Pathways: As this compound modulates p53, a central hub in cellular stress response, it may influence other p53-regulated processes beyond ferroptosis, such as cell cycle arrest, apoptosis, and DNA repair.
-
ROS-Related Pathways: The increase in reactive oxygen species (ROS) is a key part of this compound's on-target effect. However, excessive or untargeted ROS production can non-specifically damage cellular components, including proteins, lipids, and DNA, leading to generalized cytotoxicity.
-
Neuronal Targets: Other members of the lepadin family, such as Lepadin B, have been shown to block neuronal nicotinic acetylcholine receptors. This suggests that this compound could have unanticipated effects in neuronal models.
-
Cell Cycle Regulation: Lepadin A has been observed to induce G2/M phase cell cycle arrest in melanoma cells. This indicates a potential for this compound to affect cell cycle progression, which may be independent of its ferroptosis-inducing activity.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-Response Experiments: Determine the minimal effective concentration of this compound that induces the desired on-target effect (ferroptosis) in your specific cell system. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target molecules.
-
Rescue Experiments: The effects of ferroptosis can be rescued by specific inhibitors. Co-treatment with a ferroptosis inhibitor like ferrostatin-1 or liproxstatin-1, or an iron chelator like deferoxamine (DFO), should reverse the effects of this compound if they are indeed mediated by ferroptosis.
-
Control Cell Lines: Use cell lines that may be resistant to ferroptosis (e.g., cells with high levels of GPX4 or FSP1) as negative controls to distinguish between on-target ferroptosis and non-specific toxicity.
Troubleshooting Guides
Issue 1: I am observing excessive cytotoxicity at concentrations expected to induce ferroptosis.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat your cells with this compound at the concentration causing excessive toxicity and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the soluble fractions by Western blot for your target protein (e.g., p53). An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding. If no stabilization of the intended target is observed, or if other proteins show stabilization, off-target effects may be the cause of toxicity.
-
-
-
Possible Cause 2: Over-induction of ROS leading to non-specific cell death.
-
Troubleshooting Protocol: ROS Scavenging Rescue Experiment
-
Co-treatment: Treat your cells with this compound in the presence and absence of a potent antioxidant, such as N-acetylcysteine (NAC) or Trolox.
-
Viability Assessment: Measure cell viability after the treatment period.
-
Interpretation: If the antioxidant significantly rescues the cells from this compound-induced death, it suggests that the observed cytotoxicity is at least partially mediated by excessive ROS production. You may need to lower the concentration of this compound.
-
-
Issue 2: My results are inconsistent or not reproducible.
-
Possible Cause: Variability in experimental conditions affecting a sensitive pathway.
-
Troubleshooting Protocol: Standardization of Experimental Parameters
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses, including sensitivity to ferroptosis, can change with prolonged culturing.
-
Serum and Media Components: Serum contains antioxidants and lipids that can influence ferroptosis. Ensure the same batch and concentration of serum is used for all experiments. Consider using serum-free media for a defined period before and during the experiment to reduce variability.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Issue 3: I am not observing the expected induction of ferroptosis.
-
Possible Cause: The cell line used is resistant to ferroptosis.
-
Troubleshooting Protocol: Expression Analysis of Key Ferroptosis Regulators
-
Protein Expression: Perform Western blot analysis to check the basal expression levels of key proteins in the ferroptosis pathway, including SLC7A11, GPX4, and ACSL4, in your cell line.
-
Comparison: Compare these expression levels to a known ferroptosis-sensitive cell line.
-
Interpretation: Low expression of ACSL4 or high expression of SLC7A11 and GPX4 could confer resistance to this compound.
-
-
-
Possible Cause: The compound is not engaging its target.
-
Troubleshooting Protocol: Target Engagement Confirmation
-
Downstream Target Modulation: After treating with this compound, perform a time-course and dose-response experiment and measure the protein levels of downstream targets. You should observe a decrease in SLC7A11 and GPX4 protein levels and an increase in p53 expression.
-
CETSA: As described in "Issue 1," perform a CETSA experiment to confirm direct binding to the intended target.
-
-
Data Presentation
Table 1: Comparative Selectivity of Ferroptosis Inducers
This table provides a qualitative comparison of the primary targets of this compound and other commonly used ferroptosis inducers. This information can be used to select appropriate controls for your experiments.
| Compound | Primary Target(s) | Known Off-Targets/Additional Activities |
| This compound | p53-SLC7A11-GPX4 axis, ACSL4 | Potential for interaction with neuronal nicotinic acetylcholine receptors and cell cycle machinery |
| Erastin | System Xc- (SLC7A11) | VDAC2/3 |
| RSL3 | GPX4 | - |
| Sorafenib | Multiple kinases (RAF, VEGFR, PDGFR) | Also inhibits system Xc- |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
This protocol provides a general workflow for identifying potential kinase off-targets of this compound. This is particularly relevant given that many small molecules have unintended kinase interactions.
-
Compound Submission: Provide this compound to a commercial kinome profiling service. These services typically offer screening against a large panel of recombinant human kinases.
-
Assay Format: The service will perform binding or activity assays. A common format is a competition binding assay where this compound competes with a known ligand for binding to each kinase.
-
Data Analysis: The results will be provided as a percentage of inhibition or binding affinity (e.g., Kd or IC50) for each kinase in the panel.
-
Interpretation: Significant inhibition of kinases other than those expected to be involved in the ferroptosis pathway would indicate potential off-targets. These hits should be validated in cell-based assays.
Visualizations
Caption: On-target signaling pathway of this compound leading to ferroptosis.
Lepadin H stability and storage conditions
Technical Support Center: Lepadin H
Welcome to the technical support center for this compound. This guide provides detailed information on the stability and storage of this compound, along with troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperature is -20°C. While some suppliers may ship the product at room temperature, for long-term preservation of its integrity, colder temperatures are advisable, especially considering its classification as a marine alkaloid which can be sensitive to environmental conditions.[1][2][3]
Q2: How should I store this compound in solution?
A2: this compound in solution is likely to be less stable than in its solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C or -80°C in airtight vials, protected from light. The choice of solvent can also impact stability; it is crucial to use high-purity solvents. The stability of alkaloids in solution can be pH-dependent, so it is important to consider the pH of your experimental system.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound has not been definitively established through extensive public studies. When stored as a solid at -20°C and protected from light and moisture, it is expected to be stable for at least one year. However, it is highly recommended to refer to the manufacturer's certificate of analysis for specific batch information and to re-qualify the material if it has been stored for an extended period.
Q4: What are the potential degradation pathways for this compound?
A4: As a decahydroquinoline alkaloid, this compound may be susceptible to degradation through oxidation, hydrolysis, and photodegradation.[4] The presence of hydroxyl and ester functional groups in related lepadin structures suggests that these sites could be labile, particularly to hydrolysis under acidic or basic conditions.[5] The tertiary amine inherent to the decahydroquinoline core could be prone to oxidation.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility studies for this compound are not widely published. However, based on its chemical structure, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases. Additionally, care should be taken when formulating this compound with excipients, as some common pharmaceutical excipients can promote the degradation of active pharmaceutical ingredients.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment. If using a previously prepared stock, qualify its integrity by a suitable analytical method like HPLC before use. |
| Improper storage of solid compound. | Ensure solid this compound is stored at -20°C, protected from light and moisture. | |
| Loss of biological activity | This compound has degraded. | Verify the purity and concentration of your this compound solution. Consider potential degradation due to factors like pH, light exposure, or repeated freeze-thaw cycles. |
| Incompatibility with other reagents. | Investigate potential interactions with other components in your experimental setup. | |
| Appearance of unexpected peaks in chromatography | Presence of degradation products. | Perform stress testing (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and develop a stability-indicating analytical method. |
Stability Data Summary
Since specific public stability data for this compound is limited, the following table provides a template with hypothetical data to illustrate how stability information could be presented. Researchers are encouraged to generate their own data following similar protocols.
| Condition | Time Point | This compound Purity (%) (Hypothetical Data) | Appearance |
| Solid, -20°C, Protected from Light | 0 Months | 99.5 | White to off-white powder |
| 12 Months | 99.2 | No change | |
| 24 Months | 98.9 | No change | |
| Solid, 25°C/60% RH, Protected from Light | 0 Months | 99.5 | White to off-white powder |
| 3 Months | 97.1 | Slight discoloration | |
| 6 Months | 94.5 | Yellowish tint | |
| Solution in DMSO, -20°C | 0 Weeks | 99.4 | Clear, colorless solution |
| 4 Weeks | 98.0 | No change | |
| 12 Weeks | 95.8 | Slight yellowing |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a high-performance liquid chromatography (HPLC) method to assess the stability of this compound and separate it from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) for forced degradation studies.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210-300 nm).
-
Column Temperature: 30°C
3. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solid this compound at a suitable temperature (e.g., 80°C).
-
Photodegradation: Expose this compound solution to UV light.
-
Analyze samples at various time points by HPLC to monitor for the appearance of degradation peaks.
4. Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]
Visualizations
Signaling Pathway of this compound-induced Ferroptosis
References
- 1. researchgate.net [researchgate.net]
- 2. copbela.org [copbela.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tnsroindia.org.in [tnsroindia.org.in]
- 9. scispace.com [scispace.com]
Interpreting unexpected results with Lepadin H
Welcome to the technical support center for Lepadin H. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot experiments involving this novel ferroptosis inducer. This compound is a marine alkaloid that has been shown to exhibit significant cytotoxicity in cancer cells by inducing ferroptosis through the p53-SLC7A11-GPX4 pathway.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected levels of cell death after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of cytotoxic response. Consider the following:
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Cell Line Specificity: The primary mechanism of this compound involves the p53 protein.[1][2] If your cell line is p53-null or has a mutated, non-functional p53, the canonical pathway for this compound-induced ferroptosis will be compromised.
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Compound Integrity and Concentration: Ensure that this compound has been stored correctly and prepare fresh solutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as sensitivity can vary.[4]
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Cell Culture Conditions: High cell density can sometimes confer resistance to certain treatments. Ensure your cells are in the exponential growth phase and are not overly confluent. Additionally, certain components in culture media, like antioxidants, could interfere with the action of this compound.
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Assay-Specific Issues: The method used to measure cell viability is crucial. Assays that measure metabolic activity (like MTT) may yield different results compared to those that measure membrane integrity (like trypan blue exclusion). It is advisable to use a method that specifically quantifies ferroptosis, such as measuring lipid peroxidation.[5][6]
Q2: My results for Reactive Oxygen Species (ROS) production are inconsistent or show no increase after this compound treatment. How can I troubleshoot this?
A2: Inconsistent ROS measurements are a common issue in cell-based assays. Here are some troubleshooting steps:
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Reagent Stability: Ensure your ROS detection reagent (e.g., DCFDA, CellROX) is fresh and has been stored protected from light.
-
Timing of Measurement: ROS production can be an early and sometimes transient event. It is important to perform a time-course experiment to identify the optimal time point for measuring ROS levels after this compound treatment.
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Cellular Antioxidant Capacity: Some cell lines have a high intrinsic antioxidant capacity, which can buffer the effects of ROS inducers. Consider measuring baseline antioxidant levels in your cells.
Q3: I do not see the expected downregulation of GPX4 or SLC7A11 in my Western blot analysis. What should I do?
A3: A lack of change in GPX4 or SLC7A11 protein levels could be due to several factors:
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Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for Western blotting.[7]
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Treatment Duration: The downregulation of these proteins may occur over a longer time course than ROS production. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint for observing changes in protein expression.
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Protein Extraction and Degradation: Ensure that you are using appropriate lysis buffers containing protease inhibitors to prevent the degradation of your target proteins.[4]
Data Presentation: Interpreting Experimental Readouts
The following tables summarize expected outcomes versus common unexpected results when using this compound.
Table 1: Cell Viability Assays
| Assay Type | Expected Result with this compound | Common Unexpected Result | Possible Cause |
| MTT/XTT Assay | Decreased signal (Reduced metabolic activity) | No significant change in signal | Cell resistance; Suboptimal compound concentration; Assay interference.[5] |
| Trypan Blue Exclusion | Increased percentage of blue (dead) cells | No significant increase in blue cells | Early time point; Cell line resistance. |
| Lipid Peroxidation Assay (e.g., C11-BODIPY) | Increased fluorescence (Oxidized lipid species) | No change in fluorescence | Incorrect assay timing; Insufficient compound potency in the specific cell model. |
Table 2: Mechanistic Marker Analysis
| Analysis Method | Target Marker | Expected Result with this compound | Common Unexpected Result | Possible Cause |
| Western Blot | GPX4 | Decreased protein expression | No change in protein level | Antibody issue; Incorrect time point; Cell line-specific resistance mechanisms.[7] |
| Western Blot | SLC7A11 | Decreased protein expression | No change in protein level | p53 status of the cell line; Alternative ferroptosis pathways.[1] |
| Flow Cytometry | ROS Production | Increased fluorescence | No change in fluorescence | Reagent degradation; Suboptimal timing of measurement. |
| qRT-PCR | ACSL4 | Increased mRNA expression | No change in mRNA level | Cell line-specific transcriptional regulation.[2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Western Blot Analysis of GPX4 and SLC7A11
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for GPX4, SLC7A11, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lepadins H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Lepadin H Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Lepadin H on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My normal cell line is showing significant toxicity after treatment with this compound. Is this expected?
A1: Yes, this is a potential observation. This compound is a marine alkaloid that induces a specific form of programmed cell death called ferroptosis.[1][2] While one study has reported negligible toxicity to normal organs in animal models, in vitro experiments with cultured normal cells may still exhibit significant cytotoxicity depending on the cell type and experimental conditions.[1]
Q2: What is the mechanism of this compound-induced toxicity?
A2: this compound induces ferroptosis through the p53-SLC7A11-GPX4 pathway.[1][2] It promotes the expression of p53, which in turn suppresses the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. This leads to reduced glutathione (GSH) synthesis and inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid damage. The result is an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately leading to cell death.[1][2]
Q3: How can I mitigate this compound toxicity in my normal cell cultures?
A3: The primary strategy to mitigate this compound-induced toxicity is to inhibit the ferroptosis pathway. This can be achieved by co-treating your cells with specific ferroptosis inhibitors. The most well-characterized inhibitors are Ferrostatin-1 and Liproxstatin-1. These compounds are radical-trapping antioxidants that prevent lipid peroxidation.
Q4: Are there any structural analogs of this compound with potentially lower toxicity?
A4: Research into synthetic analogs of lepadins is ongoing. Different lepadins (e.g., Lepadin A, B, L) have shown varying levels of cytotoxic activity against different cell lines.[3][4] It is possible that certain structural modifications could reduce off-target toxicity, but specific data on analogs with improved safety profiles for normal cells is limited.
Troubleshooting Guides
Issue 1: High Levels of Cell Death in Normal Cell Lines
Problem: You are observing a significant decrease in cell viability in your normal cell line (e.g., fibroblasts, epithelial cells) after treatment with this compound, even at low concentrations.
Possible Cause: The cell line you are using is highly susceptible to ferroptosis.
Solution:
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Co-treatment with Ferroptosis Inhibitors: The most effective solution is to co-administer a ferroptosis inhibitor along with this compound.
-
Ferrostatin-1: Use at a concentration range of 0.1 - 10 µM.
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Liproxstatin-1: Use at a concentration range of 20 - 200 nM.
-
It is recommended to pre-incubate the cells with the inhibitor for 1-2 hours before adding this compound.
-
-
Determine Optimal Inhibitor Concentration: Perform a dose-response experiment with the chosen inhibitor in the presence of a fixed concentration of this compound to determine the optimal concentration for cell rescue.
-
Consider a Different Normal Cell Line: If toxicity remains high, consider using a different normal cell line that may be less sensitive to ferroptosis.
Issue 2: Inconsistent Results with Ferroptosis Inhibitors
Problem: You are not seeing a consistent rescue effect when co-treating with Ferrostatin-1 or Liproxstatin-1.
Possible Causes:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low.
-
Timing of Treatment: The timing of inhibitor addition relative to this compound treatment may not be optimal.
-
Inhibitor Stability: The inhibitor may be degrading in the culture medium.
Solutions:
-
Optimize Inhibitor Concentration: Titrate the concentration of Ferrostatin-1 or Liproxstatin-1 to find the most effective dose for your specific cell line and this compound concentration.
-
Pre-incubation: Ensure you are pre-incubating the cells with the inhibitor for at least 1-2 hours before adding this compound.
-
Replenish Inhibitor: For longer experiments (e.g., > 24 hours), consider replenishing the medium with fresh inhibitor, as some inhibitors may have limited stability in culture conditions.
Data Presentation
Table 1: Cytotoxicity of Lepadins in a Non-Cancerous Cell Line
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Lepadin A | C2C12 | Mouse Myoblast | 24 | Strong cytotoxicity observed at 50 µM | [3][5] |
Table 2: Commonly Used Ferroptosis Inhibitors for Mitigating Toxicity
| Inhibitor | Mechanism of Action | Typical Working Concentration |
| Ferrostatin-1 | Radical-trapping antioxidant, inhibits lipid peroxidation | 0.1 - 10 µM |
| Liproxstatin-1 | Radical-trapping antioxidant, inhibits lipid peroxidation | 20 - 200 nM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Normal Cell Line
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a normal cell line using a standard MTT assay.
Materials:
-
Normal cell line of interest (e.g., human fibroblasts, human bronchial epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Co-treatment with a Ferroptosis Inhibitor to Mitigate this compound Toxicity
This protocol describes how to assess the cytoprotective effect of a ferroptosis inhibitor on this compound-treated normal cells.
Materials:
-
Normal cell line
-
Complete cell culture medium
-
This compound stock solution
-
Ferrostatin-1 or Liproxstatin-1 stock solution (in DMSO)
-
MTT solution
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DMSO
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96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Prepare dilutions of the ferroptosis inhibitor (e.g., Ferrostatin-1) in complete medium. Remove the old medium and add 50 µL of the inhibitor dilutions to the appropriate wells. Incubate for 1-2 hours.
-
This compound Treatment: Prepare a solution of this compound in complete medium at twice the final desired concentration. Add 50 µL of this solution to the wells already containing the inhibitor. Your final volume will be 100 µL. Include controls for:
-
No treatment
-
This compound only
-
Inhibitor only
-
Vehicle control (DMSO)
-
-
Incubation: Incubate the plate for the same duration as in the IC50 determination experiment.
-
MTT Assay and Data Analysis: Follow steps 4-6 from Protocol 1 to assess cell viability and determine the extent of rescue by the inhibitor.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to ferroptosis and its inhibition.
Experimental Workflow
Caption: Experimental workflow for mitigating this compound toxicity.
Logical Relationship
Caption: Logical approach to mitigating this compound-induced cytotoxicity.
References
- 1. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Lepadin H
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of Lepadin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its primary mechanism of action involves the p53-SLC7A11-GPX4 pathway.[1][2] Specifically, this compound promotes the expression of p53, which in turn suppresses the expression of SLC7A11 (a key component of the cystine/glutamate antiporter system Xc-). This leads to reduced glutathione (GSH) synthesis and inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately triggers ferroptotic cell death.[1][2]
Q2: What is known about the in vivo efficacy and bioavailability of this compound?
Q3: What are the main challenges in achieving optimal in vivo bioavailability for this compound?
Like many natural products, particularly marine alkaloids, this compound is likely to face challenges related to:
-
Poor aqueous solubility: This is a primary obstacle for oral absorption, as the compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[5]
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Low permeability: The ability of the molecule to pass through the intestinal epithelium into the bloodstream might be limited.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation, reducing its effective concentration.[5]
-
Chemical instability: The stability of this compound in the physiological environment (e.g., pH of the gut) could affect its integrity.
Q4: What formulation strategies can be employed to improve the in vivo bioavailability of this compound?
Several advanced formulation strategies can be explored to overcome the challenges associated with poorly soluble drugs like this compound. These approaches aim to enhance solubility, improve absorption, and protect the drug from degradation.[6]
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[6]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance its stability, solubility, and potentially facilitate targeted delivery.[7][8][9]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can improve its dissolution rate and absorption.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no detectable plasma concentration of this compound. | Poor oral absorption due to low solubility or permeability. | - Utilize a formulation strategy to enhance bioavailability (see Table 1).- Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies. |
| Rapid metabolism. | - Co-administer with a known inhibitor of relevant metabolic enzymes (requires prior metabolic profiling).- Modify the chemical structure to block metabolic sites (medicinal chemistry approach). | |
| High variability in plasma concentrations between subjects. | Inconsistent food and water intake affecting GI absorption. | - Standardize the fasting and feeding schedule for all animals in the study. |
| Inaccurate dosing. | - Ensure accurate calibration of dosing equipment.- For oral gavage, ensure proper technique to avoid accidental administration into the lungs. | |
| Observed toxicity or adverse effects at presumed therapeutic doses. | Off-target effects or high peak concentrations with rapid clearance. | - Consider a controlled-release formulation to maintain therapeutic levels while minimizing peak toxicity.- Perform dose-escalation studies to determine the maximum tolerated dose (MTD). |
| Lack of in vivo efficacy despite in vitro potency. | Insufficient drug exposure at the target site. | - Use a formulation that improves bioavailability and tissue distribution.- Measure drug concentration in the target tissue (if feasible) to correlate with efficacy. |
Data Presentation: Formulation Strategies to Enhance Bioavailability
The following table summarizes formulation strategies that have been successfully applied to improve the bioavailability of poorly soluble compounds, which could be adapted for this compound.
Table 1: Overview of Formulation Strategies and their Potential Impact on Bioavailability
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Components | Potential Advantages for this compound |
| Lipid-Based Formulations (e.g., SEDDS) | Improves drug solubilization in the GI tract; enhances lymphatic uptake, bypassing first-pass metabolism.[6] | Oils, surfactants, co-surfactants. | Increased solubility and absorption of the lipophilic this compound molecule. |
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulates the drug, protecting it from degradation; enhances permeability and retention (EPR) effect for tumor targeting.[7][8] | Biodegradable polymers (e.g., PLGA), surfactants. | Improved stability, controlled release, and potential for targeted delivery to tumors. |
| Solid Lipid Nanoparticles (SLNs) | Similar to polymeric nanoparticles but uses solid lipids as the core matrix. | Solid lipids, surfactants. | High drug loading capacity, good biocompatibility, and controlled release. |
| Amorphous Solid Dispersions | Increases the dissolution rate by presenting the drug in a high-energy amorphous state. | Water-soluble polymers (e.g., PVP, HPMC). | Enhanced dissolution and absorption for orally administered this compound. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Bioavailability Assessment of a this compound Formulation
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) and ensure ethical approval is obtained.
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanoemulsion, nanoparticle suspension) and a control solution (e.g., this compound in a simple vehicle like DMSO/saline).
-
Dosing:
-
Divide animals into groups (e.g., oral administration of formulation, oral administration of control, and intravenous administration of control for absolute bioavailability calculation).
-
Administer a single dose of the this compound formulation or control solution. For oral administration, use oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters: Cmax, Tmax, AUC, and half-life (t½).
-
Calculate the relative oral bioavailability of the formulation compared to the control solution and the absolute bioavailability by comparing the oral AUC to the intravenous AUC.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05856D [pubs.rsc.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lepadin H-Induced Ferroptosis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Lepadin H to induce ferroptosis. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ferroptosis?
This compound is a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It exerts its effect through the p53-SLC7A11-GPX4 signaling pathway.[1][2] Specifically, this compound promotes the expression of the tumor suppressor protein p53.[1][2] Activated p53, in turn, transcriptionally represses SLC7A11 (also known as xCT), a crucial component of the cystine/glutamate antiporter system.[1][2] This inhibition of SLC7A11 leads to a depletion of intracellular cysteine, a key precursor for the synthesis of the antioxidant glutathione (GSH).[1][2] The resulting GSH depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[1][2] Consequently, the accumulation of lipid reactive oxygen species (ROS) triggers cell death by ferroptosis.[1][2] this compound has also been shown to upregulate the expression of ACSL4, an enzyme involved in the incorporation of polyunsaturated fatty acids into cellular membranes, making them more susceptible to peroxidation.[1][2]
Q2: My cells are not showing the expected level of cell death after this compound treatment. What are the possible reasons?
Several factors could contribute to reduced or no cell death:
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Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
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Incorrect Incubation Time: The kinetics of ferroptosis induction can vary. A time-course experiment is recommended to identify the optimal treatment duration.[3]
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Solubility and Stability Issues: this compound, like many marine alkaloids, may have limited solubility and stability in aqueous cell culture media.[4][5][6] See the troubleshooting guide below for detailed advice on handling this.
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Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to ferroptosis due to high expression of antioxidant proteins or low iron content.
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Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
Q3: I am observing high variability between my replicate experiments. What could be the cause?
High variability can stem from several sources:
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Inconsistent this compound Preparation: Ensure that the stock solution is properly dissolved and that the final dilutions in media are prepared fresh for each experiment and are homogenous.
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DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture is consistent and below the cytotoxic threshold for your cells (typically <0.5%).[4] Always include a vehicle control (DMSO alone) to account for any solvent effects.[4]
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Cell Seeding Density: Cell density can influence the response to ferroptosis inducers.[7] Ensure consistent cell seeding across all wells and experiments.
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Assay Timing: The timing of reagent addition and measurement is critical, especially for kinetic assays like lipid ROS detection.
Q4: Are there any known off-target effects of this compound?
While this compound is known to act via the p53-SLC7A11-GPX4 pathway, the possibility of off-target effects, common with many small molecules, should be considered.[8][9][10] To confirm that the observed cell death is indeed ferroptosis, it is essential to include appropriate controls, such as co-treatment with ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1, and iron chelators like deferoxamine (DFO).[11] These inhibitors should rescue the cells from this compound-induced death.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no induction of ferroptosis | 1. This compound concentration is too low. 2. Incubation time is too short. 3. This compound has precipitated out of solution. 4. Cell line is resistant to ferroptosis. | 1. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.[1][2]2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[3]3. Visually inspect the media for precipitate. Prepare fresh dilutions and consider using a solubilizing agent or pre-warming the media to 37°C before adding the compound.[6]4. Confirm ferroptosis sensitivity by using a well-characterized inducer like erastin or RSL3. Assess the expression levels of key ferroptosis-related proteins (GPX4, SLC7A11). |
| High background in lipid ROS assay | 1. Autofluorescence of the compound or media components. 2. Spontaneous oxidation of the probe. 3. Cells are stressed due to handling. | 1. Include a control with this compound but without the fluorescent probe to measure background fluorescence.2. Prepare the probe solution fresh and protect it from light. Minimize the incubation time with the probe.3. Handle cells gently during seeding and treatment to minimize mechanical stress. |
| Inconsistent Western blot results for p53, SLC7A11, or GPX4 | 1. Suboptimal antibody performance. 2. Protein degradation. 3. Incorrect loading. 4. Timing of protein extraction is not optimal. | 1. Validate antibodies using positive and negative controls.2. Use protease and phosphatase inhibitors during protein extraction.3. Perform a total protein stain (e.g., Ponceau S) to verify equal loading before blocking.4. Perform a time-course experiment to determine the peak time for changes in protein expression after this compound treatment. |
| Cell death is not rescued by ferroptosis inhibitors | 1. The observed cell death is not ferroptosis. 2. The concentration of the inhibitor is too low. 3. The inhibitor was added too late. | 1. Investigate markers of other cell death pathways (e.g., caspase-3 cleavage for apoptosis).2. Titrate the concentration of the ferroptosis inhibitor to find the optimal protective dose.3. Add the inhibitor either as a pre-treatment or concurrently with this compound. |
Experimental Protocols
General Protocol for Inducing Ferroptosis with this compound
This protocol provides a general framework. Optimization of concentrations and incubation times for specific cell lines is essential.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
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Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
-
Preparation of this compound:
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Prepare a 10 mM stock solution of this compound in sterile DMSO.[1][2] Store at -20°C or -80°C.
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free medium to achieve the desired final concentrations. It is crucial to perform a stepwise dilution to avoid precipitation.[5]
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound.
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Include the following controls:
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Vehicle Control: Medium with the same final concentration of DMSO used for the highest this compound concentration.[4]
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Positive Control: A known ferroptosis inducer (e.g., 10 µM erastin or 1 µM RSL3).
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Negative Control (for rescue experiments): Co-treatment of this compound with a ferroptosis inhibitor (e.g., 1 µM ferrostatin-1 or 100 µM deferoxamine).[11]
-
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Incubate the cells for the predetermined optimal time (e.g., 24-48 hours).[1][2]
-
-
Assessment of Ferroptosis:
Quantitative Data Summary
The following tables provide a template for organizing and comparing quantitative data from this compound ferroptosis assays. Users should populate these with their experimental data.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Example Cell Line A | 0 (Vehicle) | 100 ± 5 | |
| 1 | 85 ± 7 | ||
| 5 | 60 ± 6 | ||
| 10 | 45 ± 5 | ||
| 25 | 20 ± 4 | ||
| 50 | 10 ± 3 |
Table 2: Time-Course of this compound-Induced Lipid ROS Production
| Time (hours) | Fold Change in Lipid ROS (this compound vs. Vehicle) (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 6 | 1.5 ± 0.2 |
| 12 | 2.8 ± 0.3 |
| 24 | 4.5 ± 0.5 |
| 48 | 3.0 ± 0.4 |
Table 3: Effect of this compound on Ferroptosis-Related Protein Expression
| Treatment | Relative p53 Expression (Fold Change vs. Vehicle) | Relative SLC7A11 Expression (Fold Change vs. Vehicle) | Relative GPX4 Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | User Data | User Data | User Data |
| This compound + Ferrostatin-1 | User Data | User Data | User Data |
Visualizing Experimental Logic and Pathways
Experimental Workflow for Assessing this compound-Induced Ferroptosis
Caption: A typical workflow for investigating this compound-induced ferroptosis.
Signaling Pathway of this compound-Induced Ferroptosis
Caption: The p53-SLC7A11-GPX4 signaling cascade initiated by this compound.
References
- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 11. Effect of P53 nuclear localization mediated by G3BP1 on ferroptosis in acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p53: A Regulator of Ferroptosis Induced by Galectin-1 Derived Peptide 3 in MH7A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lepadin H Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Lepadin H, a marine alkaloid known to induce ferroptosis. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a ferroptosis inducer. It exhibits significant cytotoxicity by promoting p53 expression, which in turn suppresses the expression of SLC7A11 (a cystine/glutamate antiporter).[1][2] This leads to a decrease in the intracellular levels of cysteine, a key component for the synthesis of glutathione (GSH). The depletion of GSH inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides.[1][2] Consequently, there is an accumulation of reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptotic cell death.[1][2] this compound has also been shown to upregulate the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4), which is involved in the metabolism of fatty acids and can contribute to lipid peroxidation.[1][2]
Q2: What is a recommended starting concentration and treatment time for this compound?
Based on studies with related lepadins, such as Lepadin A, a starting concentration in the range of 10-50 µM is recommended for initial cytotoxicity assays.[3][4] A common initial treatment duration is 24 hours.[3][4][5] However, the optimal concentration and time will be cell-line specific and should be determined empirically through dose-response and time-course experiments.
Q3: How can I determine the optimal this compound treatment time for my specific cell line?
To determine the optimal treatment time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 value determined from a 24-hour treatment) and assessing cell viability at various time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal treatment time will be the point at which the desired level of cell death is achieved without excessive cytotoxicity to control cells.
Q4: How do I confirm that this compound is inducing ferroptosis and not another form of cell death?
To confirm ferroptosis, you should assess for key markers of this specific cell death pathway. This can include:
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Lipid Peroxidation: Measure the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591.
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Iron Accumulation: Detect intracellular iron levels using probes such as FerroOrange.
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GPX4 and SLC7A11 Expression: Analyze the protein levels of GPX4 and SLC7A11 via Western blot to observe the expected decrease.
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Rescue Experiments: Co-treatment with specific ferroptosis inhibitors, such as ferrostatin-1 or liproxstatin-1, should rescue the cells from this compound-induced death. Iron chelators like deferoxamine can also be used to confirm the iron-dependent nature of the cell death.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | Sub-optimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific cell line. |
| Insufficient treatment time. | Conduct a time-course experiment, extending the treatment duration (e.g., up to 72 hours). | |
| Cell line is resistant to ferroptosis. | Some cell lines may have intrinsic resistance. Confirm the expression of key ferroptosis-related proteins like GPX4 and SLC7A11 in your cell line. Consider using a different cell line known to be sensitive to ferroptosis as a positive control. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. |
| Inconsistent drug concentration. | Prepare a fresh stock solution of this compound and ensure accurate dilution for each experiment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification in the incubator. | |
| Inconsistent results with ferroptosis markers | Timing of marker assessment is not optimal. | The expression and activity of ferroptosis markers can be dynamic. Perform a time-course experiment to identify the peak time for changes in lipid ROS, iron levels, and protein expression following this compound treatment. |
| Issues with assay sensitivity or specificity. | Ensure that the reagents and protocols for detecting ferroptosis markers are validated and appropriate for your experimental setup. Include positive and negative controls for each assay. |
Data Presentation
Table 1: Cytotoxicity of Lepadins in Various Cancer Cell Lines (24-hour treatment)
| Cell Line | Compound | Concentration (µM) | % Cell Viability |
| A375 (Human Melanoma) | Lepadin A | 50 | ~40% |
| MDA-MB-468 (Human Breast Cancer) | Lepadin A | 50 | ~60% |
| HT29 (Human Colon Adenocarcinoma) | Lepadin A | 50 | ~70% |
| HCT116 (Human Colorectal Carcinoma) | Lepadin A | 50 | ~80% |
| C2C12 (Mouse Myoblast) | Lepadin A | 50 | ~90% |
| A375 (Human Melanoma) | Lepadin B | 50 | ~55% |
| A375 (Human Melanoma) | Lepadin L | 50 | ~65% |
Data is estimated from graphical representations in cited literature and should be used for guidance only.[3][4]
Table 2: IC50 Value of Lepadin A
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| A375 (Human Melanoma) | Lepadin A | 24 | 45.5 ± 4.0 |
This value provides a useful starting point for dose-response experiments with this compound.[3]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on lepadins to assess cytotoxicity.[3]
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Cell Seeding: Seed cells (e.g., 1.5 x 10^4 cells/well) in a 24-well plate and incubate for 24 hours to allow for attachment.
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Treatment: Treat the cells with a range of this compound concentrations for the desired treatment time (e.g., 24 hours). Include a vehicle-only control.
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MTT Addition: Remove the treatment medium, wash the cells with PBS, and then add fresh medium containing 0.5 mg/mL of MTT reagent to each well.
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Incubation: Incubate the plate at 37°C for 1-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Lipid Peroxidation Assay (C11-BODIPY 581/591)
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Cell Treatment: Treat cells with this compound for the predetermined optimal time. Include positive (e.g., RSL3) and negative (vehicle) controls.
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Staining: After treatment, wash the cells with PBS and then incubate with the C11-BODIPY 581/591 probe (final concentration of 1-10 µM) in fresh medium for 30-60 minutes at 37°C.
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Washing: Remove the staining solution and wash the cells twice with PBS.
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Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The probe will shift its fluorescence emission from red to green upon oxidation, indicating lipid peroxidation.
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Quantification: Quantify the percentage of green-fluorescent cells or the mean fluorescence intensity to measure the extent of lipid peroxidation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leptin promotes the proliferative response and invasiveness in human endometrial cancer cells by activating multiple signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Lepadin H experiments
Welcome to the technical support center for Lepadin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[1][2] Its mechanism of action involves the induction of the p53 tumor suppressor protein, which in turn suppresses the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-.[1][3] This leads to depletion of intracellular glutathione (GSH) and inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4).[1][3] Consequently, there is an accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.[1] this compound also upregulates the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which is involved in the metabolism of polyunsaturated fatty acids, further sensitizing cells to lipid peroxidation.[1][3]
Q2: I am observing significant variability in the IC50 values of this compound between experiments. What could be the cause?
A2: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
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Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to ferroptosis inducers due to differences in their genetic makeup, antioxidant capacity, and iron metabolism. It is crucial to establish a baseline IC50 for each specific cell line under standardized conditions.
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Cell Density and Health: The density of cells at the time of treatment can significantly impact the apparent IC50 value. Ensure consistent cell seeding density across all experiments. Additionally, use cells that are in the logarithmic growth phase and have a high viability.
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Compound Solubility and Stability: this compound, like many marine alkaloids, may have limited solubility in aqueous solutions. Improper dissolution or precipitation of the compound in the culture medium will lead to inconsistent effective concentrations. It is also important to consider the stability of this compound in your experimental conditions, as degradation over time can affect its potency.
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Assay-Specific Parameters: Variations in incubation time, the type of viability assay used (e.g., MTT, CellTiter-Glo), and the specific protocol can all contribute to result variability. Adhering to a consistent and well-validated protocol is essential.
Q3: My reactive oxygen species (ROS) measurements are inconsistent after this compound treatment. How can I improve this?
A3: Inconsistent ROS measurements can be frustrating. Here are some troubleshooting tips:
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Probe Selection and Handling: The choice of ROS-sensitive fluorescent probe is critical. Probes like DCFDA can be prone to auto-oxidation and photo-sensitization. Consider using probes specific for lipid peroxidation, such as C11-BODIPY™ 581/591. Ensure proper handling of the probe, including protection from light and using the recommended concentration.
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Timing of Measurement: The kinetics of ROS production can be rapid. It is important to perform measurements at optimal and consistent time points after this compound treatment. A time-course experiment is recommended to determine the peak of ROS production.
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Cellular Health: Ensure that the cells are healthy and not overly confluent, as stressed cells can have altered baseline ROS levels.
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Controls: Always include appropriate controls, such as an untreated control, a vehicle control (e.g., DMSO), and a positive control (e.g., a known ROS inducer like RSL3 or Erastin).
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values across replicate plates. | Inconsistent cell seeding. | Use a multichannel pipette or an automated cell dispenser for seeding. Ensure the cell suspension is homogenous before dispensing. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Visually inspect the wells for any precipitate after adding this compound. Prepare fresh stock solutions and ensure complete dissolution in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Consider a solubility test for this compound in your specific medium. | |
| Lower than expected cytotoxicity. | This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Information on the stability of this compound in aqueous solutions suggests preparing fresh dilutions is best practice. |
| Cell line resistance to ferroptosis. | Verify the expression of key ferroptosis-related proteins (e.g., GPX4, SLC7A11) in your cell line. Some cell lines may have intrinsic resistance mechanisms. | |
| Sub-optimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing cell death in your specific cell line. |
Unexpected Western Blot Results for Ferroptosis Markers
| Observed Problem | Potential Cause | Recommended Solution |
| No change or unexpected changes in p53, SLC7A11, GPX4, or ACSL4 levels. | Sub-optimal this compound concentration or treatment time. | Titrate the concentration of this compound and perform a time-course experiment to identify the conditions that yield the expected changes in protein expression. |
| Poor antibody quality. | Use antibodies that have been validated for Western blotting and for the specific target proteins. Include a positive control cell lysate if available. | |
| Inefficient protein extraction. | Use a lysis buffer appropriate for the target proteins and ensure complete cell lysis. Sonication may be required to shear DNA and improve protein extraction. | |
| Weak or no signal for target proteins. | Low protein abundance. | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer. | Optimize the transfer conditions (voltage, time) for your specific proteins and gel system. Use a protein ladder to verify transfer efficiency. |
Quantitative Data
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~5 | [1] |
| A549 | Lung Cancer | ~7 | [1] |
| HCT116 | Colon Cancer | ~6 | [1] |
| Note: | The IC50 values are approximated from the data presented in the referenced publication and may vary depending on the specific experimental conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Measurement of Intracellular ROS (using C11-BODIPY™ 581/591)
-
Cell Seeding: Seed cells in a 24-well plate or on glass coverslips at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentration for the determined optimal time. Include appropriate controls.
-
Probe Loading: Remove the medium and wash the cells with pre-warmed PBS. Add C11-BODIPY™ 581/591 (final concentration 1-5 µM) in PBS and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging/Flow Cytometry: Analyze the cells immediately using a fluorescence microscope or a flow cytometer. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. An increase in the green-to-red fluorescence intensity ratio indicates lipid peroxidation.
Western Blot Analysis of Ferroptosis-Related Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Investigating this compound
Caption: General experimental workflow for studying this compound.
References
Validation & Comparative
A Comparative Analysis of Lepadin H and Other Potent Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and mechanisms of Lepadin H in comparison to established ferroptosis inducers Erastin, RSL3, and Sorafenib, supported by experimental data.
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. A growing number of small molecules, known as ferroptosis inducers, are being investigated for their potential to selectively eliminate cancer cells. This guide provides a detailed comparison of the novel marine alkaloid this compound with the well-established ferroptosis inducers Erastin, RSL3, and the multi-kinase inhibitor Sorafenib.
Performance Comparison of Ferroptosis Inducers
The efficacy of ferroptosis inducers is often evaluated by their half-maximal inhibitory concentration (IC50) in cancer cell lines, their ability to generate reactive oxygen species (ROS), and their impact on key proteins involved in the ferroptosis pathway. The following table summarizes the available quantitative data for this compound, Erastin, RSL3, and Sorafenib in various cancer cell lines.
| Inducer | Target Cell Line | IC50 (µM) | Lipid Peroxidation (Fold Change) | Key Protein Modulation |
| This compound | A549 (Lung Cancer) | 2.8 ± 0.3 | ~2.5 | ↓ GPX4, ↓ SLC7A11, ↑ p53, ↑ ACSL4 |
| HCT116 (Colon Cancer) | 3.5 ± 0.4 | N/A | ↓ GPX4, ↓ SLC7A11, ↑ p53, ↑ ACSL4 | |
| U-87 MG (Glioblastoma) | 4.1 ± 0.5 | N/A | ↓ GPX4, ↓ SLC7A11, ↑ p53, ↑ ACSL4 | |
| Erastin | A549 (Lung Cancer) | 5-10 | Significant Increase | ↓ GPX4 (indirectly), ↓ SLC7A11 |
| HCT116 (Colon Cancer) | ~10 | Significant Increase | ↓ GPX4 (indirectly), ↓ SLC7A11 | |
| U-87 MG (Glioblastoma) | ~5-10 | Significant Increase | ↓ GPX4 (indirectly), ↓ SLC7A11 | |
| RSL3 | A549 (Lung Cancer) | 0.05-0.1 | Significant Increase | ↓ GPX4 |
| HCT116 (Colon Cancer) | ~0.1 | Significant Increase | ↓ GPX4 | |
| U-87 MG (Glioblastoma) | ~0.1-0.5 | Significant Increase | ↓ GPX4 | |
| Sorafenib | A549 (Lung Cancer) | 5-10 | Significant Increase | ↓ SLC7A11 |
| HCT116 (Colon Cancer) | ~5 | Significant Increase | ↓ SLC7A11 | |
| U-87 MG (Glioblastoma) | ~5 | Significant Increase | ↓ SLC7A11 |
N/A: Data not readily available in a comparable format. Data for this compound is sourced from Wang et al., J Med Chem. 2023. Data for other inducers is compiled from various publicly available studies and may vary based on experimental conditions.
Signaling Pathways of Ferroptosis Induction
The mechanisms by which these inducers trigger ferroptosis differ, targeting distinct nodes in the canonical ferroptosis pathway.
Caption: this compound induces ferroptosis via the p53-SLC7A11-GPX4 axis.
Caption: Erastin and Sorafenib inhibit the System Xc- transporter.
Caption: RSL3 directly inhibits the activity of GPX4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize these ferroptosis inducers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ferroptosis inducer or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells.
Protocol:
-
Seed cells in a suitable plate or dish for fluorescence microscopy or flow cytometry.
-
Treat cells with the ferroptosis inducer for the desired time.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 (from a 10 mM stock in DMSO) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For fluorescence microscopy, acquire images using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
-
For flow cytometry, harvest the cells and analyze the fluorescence intensity in the green (e.g., FITC) and red (e.g., PE) channels.
-
The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Treat cells with the ferroptosis inducer for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., GPX4, SLC7A11, p53, ACSL4, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound represents a novel and potent inducer of ferroptosis with a distinct mechanism of action involving the p53-SLC7A11-GPX4 pathway.[1][2] Its efficacy in various cancer cell lines is comparable to that of established inducers like Erastin and Sorafenib. Notably, its ability to upregulate p53 and ACSL4 while downregulating both SLC7A11 and GPX4 suggests a multi-faceted approach to inducing ferroptotic cell death.[1][2] In contrast, Erastin and Sorafenib primarily target the System Xc- transporter, leading to glutathione depletion and indirect GPX4 inactivation, while RSL3 directly inhibits GPX4.[3][4][5] The choice of a ferroptosis inducer for research or therapeutic development will depend on the specific cancer type, its genetic background (e.g., p53 status), and the desired molecular target. This guide provides a foundational comparison to aid researchers in navigating the growing landscape of ferroptosis-inducing compounds. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erastin/sorafenib induces cisplatin-resistant non-small cell lung cancer cell ferroptosis through inhibition of the Nrf2/xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib fails to trigger ferroptosis across a wide range of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Induction: Lepadin H vs. Erastin
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for cancer and other diseases. This guide provides a detailed comparison of two key ferroptosis inducers: the well-established compound erastin and the novel marine alkaloid Lepadin H. We will delve into their mechanisms of action, supported by experimental data, to offer a clear perspective for researchers in the field.
At a Glance: Key Differences in Mechanism and Potency
| Feature | This compound | Erastin |
| Primary Target(s) | p53-SLC7A11-GPX4 Axis | System Xc- (SLC7A11), VDAC2/3 |
| Downstream Effects | ↑ p53, ↓ SLC7A11, ↓ GPX4, ↑ ACSL4, ↑ ROS, ↑ Lipid Peroxidation | ↓ Cystine uptake, ↓ Glutathione (GSH), ↓ GPX4, ↑ ROS, ↑ Lipid Peroxidation |
| Reported IC50 Range | 1.88 - 5.54 µM (in various cancer cell lines) | 2.2 - >80 µM (highly cell line dependent) |
Mechanism of Action: A Tale of Two Pathways
While both this compound and erastin converge on the inhibition of GPX4, a crucial enzyme that detoxifies lipid peroxides, their upstream mechanisms of action are distinct.
This compound: A p53-Dependent Pathway
This compound, a marine alkaloid, induces ferroptosis through a signaling cascade that centrally involves the tumor suppressor protein p53.[1][2] Experimental evidence indicates that this compound treatment leads to an upregulation of p53.[1][2] Activated p53, in turn, transcriptionally represses the expression of SLC7A11, the light chain of the system Xc- cystine/glutamate antiporter. This suppression of SLC7A11 leads to a cascade of events that mirror the canonical ferroptosis pathway: reduced cystine import, subsequent depletion of the antioxidant glutathione (GSH), and ultimately, inactivation of the GSH-dependent enzyme GPX4.[1][2]
Furthermore, studies have shown that this compound treatment also upregulates the expression of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), an enzyme critical for the esterification of polyunsaturated fatty acids (PUFAs) into phospholipids, thereby enriching cellular membranes with substrates for lipid peroxidation.[1][2]
Erastin: The Canonical System Xc- Inhibitor
Erastin is one of the first-discovered and most widely used ferroptosis inducers. Its primary mechanism involves the direct inhibition of the system Xc- antiporter.[3][4] By blocking system Xc-, erastin prevents the cellular uptake of cystine, a critical precursor for the synthesis of glutathione (GSH). The resulting depletion of intracellular GSH cripples the cell's antioxidant defense system, leading to the inactivation of GPX4.[3][4] Without functional GPX4, lipid peroxides accumulate, ultimately triggering iron-dependent ferroptotic cell death.
In addition to its primary target, some studies suggest that erastin can also interact with voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane, although the contribution of this interaction to ferroptosis induction is still being elucidated.
Comparative Efficacy: A Look at the Numbers
Direct comparative studies between this compound and erastin are limited. However, data from the primary study on this compound and the extensive literature on erastin allow for an indirect comparison of their cytotoxic effects.
Table 1: Cytotoxicity (IC50) of this compound and Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Erastin IC50 (µM) |
| A549 | Lung Cancer | 2.45 ± 0.17 | ~10-20 |
| HT-29 | Colon Cancer | 1.88 ± 0.12 | ~10 |
| HepG2 | Liver Cancer | 5.54 ± 0.43 | ~5-10 |
| B16F10 | Melanoma | 2.13 ± 0.15 | Not widely reported |
| PANC-1 | Pancreatic Cancer | 4.87 ± 0.38 | ~5-15 |
Note: IC50 values for erastin are approximate and can vary significantly based on experimental conditions and the specific study.
The available data suggests that this compound exhibits potent cytotoxic activity in the low micromolar range across several cancer cell lines. Erastin's potency is highly variable and cell-line dependent, with reported IC50 values spanning a wider range.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound and erastin, we provide detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or erastin and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
This assay quantifies the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound, erastin, or a vehicle control.
-
C11-BODIPY Staining: After treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire images using a fluorescence microscope. The oxidized probe fluoresces green (excitation/emission ~488/510 nm), while the reduced probe fluoresces red (excitation/emission ~581/591 nm).
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the green and red fluorescence signals.
-
-
Data Analysis: The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.
Western Blot Analysis
This technique is used to measure the protein expression levels of key players in the ferroptosis pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Conclusion
This compound and erastin are both potent inducers of ferroptosis, but they initiate this cell death program through distinct upstream mechanisms. Erastin acts as a direct inhibitor of the system Xc- antiporter, while this compound leverages the p53 tumor suppressor pathway to downregulate SLC7A11 expression. The available data suggests that this compound may have a more consistent and potent cytotoxic effect across various cancer cell lines compared to the more variable efficacy of erastin.
For researchers, the choice between these two inducers may depend on the specific research question and the genetic background of the cellular model. For instance, the p53 status of a cell line could be a critical determinant of its sensitivity to this compound. Further direct comparative studies are warranted to fully elucidate the relative advantages of each compound and to guide their potential therapeutic applications. This guide provides a foundational understanding and practical protocols to aid in such investigations.
References
Unveiling the Cytotoxic Power of Lepadin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Lepadin H, a marine alkaloid, with other established cytotoxic agents. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of its potential as a therapeutic agent.
Performance Comparison: this compound vs. Alternative Cytotoxic Agents
This compound has emerged as a potent inducer of a specific form of programmed cell death known as ferroptosis. Its efficacy is compared here with other well-known ferroptosis inducers and traditional chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | Ferroptosis Inducer | A549 (Lung Carcinoma) | ~5 | [1] |
| HT-29 (Colon Carcinoma) | Data not available | |||
| MCF-7 (Breast Carcinoma) | Data not available | |||
| Erastin | Ferroptosis Inducer (System xc- inhibitor) | OVCAR-8 (Ovarian Carcinoma) | 1.2 ± 0.10 | [2] |
| NCI/ADR-RES (Ovarian Carcinoma) | 0.8 ± 0.15 | [2] | ||
| RSL3 | Ferroptosis Inducer (GPX4 inhibitor) | A549 (Lung Carcinoma) | ~0.5 | [3] |
| Jurkat (T-cell leukemia) | 0.1 | [4] | ||
| 5-Fluorouracil (5-FU) | Chemotherapeutic (Thymidylate synthase inhibitor) | HCT116 (Colorectal Carcinoma) | ~22.9 | [5] |
| PNUH-12, SNU-899 (Head and Neck Squamous Cell Carcinoma) | Concentration-dependent decrease in survival | |||
| Cisplatin | Chemotherapeutic (DNA cross-linking agent) | HeLa (Cervical Cancer) | Highly variable across studies | |
| PNUH-12, SNU-899 (Head and Neck Squamous Cell Carcinoma) | Concentration-dependent decrease in survival |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., incubation time), and the specific assay used. The data presented here is for comparative purposes and is collated from various studies.
Signaling Pathway of this compound-Induced Ferroptosis
This compound exerts its cytotoxic effects by inducing ferroptosis through the p53-SLC7A11-GPX4 signaling pathway. This pathway is initiated by the upregulation of the tumor suppressor protein p53.
Caption: this compound signaling pathway leading to ferroptosis.
Experimental Workflow for Validation of Cytotoxicity
A generalized workflow for assessing the cytotoxic properties of a natural compound like this compound is outlined below. This multi-assay approach provides a comprehensive evaluation of the compound's effect on cell viability and its mechanism of action.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lipid Peroxidation (MDA) Assay
This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Cell lysates or tissue homogenates
-
MDA standard
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from cells treated with this compound and control compounds.
-
Reaction Mixture: To a specific volume of the sample, add TCA to precipitate proteins. Centrifuge and collect the supernatant.
-
TBA Reaction: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Absorbance Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Glutathione Peroxidase (GPX) Activity Assay
This assay measures the activity of the antioxidant enzyme glutathione peroxidase, which is crucial in protecting cells from oxidative damage.
Materials:
-
GPX assay buffer
-
NADPH
-
Glutathione Reductase
-
Reduced Glutathione (GSH)
-
Cumene hydroperoxide or hydrogen peroxide
-
Cell lysates
Protocol:
-
Sample Preparation: Prepare cell lysates from cells treated with this compound and control compounds.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, Glutathione Reductase, and GSH to each well.
-
Sample Addition: Add the cell lysate to the wells.
-
Initiate Reaction: Start the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the GPX activity.
-
Calculation: Calculate the GPX activity based on the rate of change in absorbance and normalize to the protein concentration of the sample.
Western Blot Analysis for p53, SLC7A11, and GPX4
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the this compound-induced cytotoxicity pathway.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells using RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to p53, SLC7A11, GPX4, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize to the loading control to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison cisplatin with cisplatin plus 5FU in head and neck cancer patients received postoperative chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Lepadin H: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Lepadin H, a novel marine alkaloid, against standard-of-care chemotherapeutic agents. The data presented is compiled from publicly available research. It is important to note that direct head-to-head comparative studies between this compound and standard chemotherapeutics under identical experimental conditions are not yet available. Therefore, the following comparisons are based on data from separate studies and should be interpreted with consideration of the methodological differences.
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and compares them with reported IC50 values for the standard chemotherapeutics doxorubicin, cisplatin, and paclitaxel in the same cell lines.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| HeLa (Cervical Cancer) | 1.83 ± 0.11 | 0.2 - 3.7[1][2] | 4.00 - 17.14[3] | 0.005 - 0.01 |
| A549 (Lung Cancer) | 2.45 ± 0.23 | 0.61 - >20[4][5] | 4.97 - 30[6][7] | 0.00135 - 0.0461 |
| HepG2 (Liver Cancer) | 3.12 ± 0.28 | 1.3 - 12.18[5] | 48h: ~10-30, 72h: ~5-20[8][9] | 0.0184 - 19[3][10] |
| MCF-7 (Breast Cancer) | 2.87 ± 0.19 | 0.4 - 13.2[5][11][12][13] | 48h: ~15-40, 72h: ~10-30[8] | 6.07 |
Note: The IC50 values for standard chemotherapeutics are presented as ranges compiled from multiple sources, reflecting the variability due to different experimental protocols (e.g., incubation times, assay methods). Direct comparison of absolute values should be made with caution. The IC50 values for this compound are from a single study and represent the mean ± standard deviation.
In Vivo Antitumor Efficacy
This compound has been shown to inhibit tumor growth in a xenograft mouse model. The table below presents the reported tumor growth inhibition for this compound and compares it with available data for standard chemotherapeutics in xenograft models using the same cancer cell lines.
| Cell Line Xenograft | Treatment | Dosage | Tumor Growth Inhibition (%) |
| A549 | This compound | 10 mg/kg, i.p., daily for 14 days | ~60% |
| A549 | Cisplatin | 1 mg/kg, i.p., every 3 days for 21 days | ~54%[14] |
| MCF-7 | Doxorubicin | 5 mg/kg, i.v., every 3 days | Significant reduction in tumor volume[15] |
| HepG2 | Paclitaxel | 20 mg/kg, i.p., weekly | Significant reduction in tumor size |
| HeLa | Doxorubicin | Not specified | Inhibits tumor growth |
Note: The experimental conditions for the in vivo studies, including drug dosage, administration route, treatment schedule, and mouse strain, vary between the studies cited. This lack of standardized protocols makes a direct, quantitative comparison of tumor growth inhibition challenging.
Mechanism of Action: Signaling Pathway
This compound induces a form of programmed cell death known as ferroptosis. This process is distinct from apoptosis, the mechanism of action for many standard chemotherapeutics. The diagram below illustrates the signaling pathway activated by this compound.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity Assay (for this compound)
-
Cell Lines: HeLa (human cervical cancer), A549 (human lung cancer), HepG2 (human liver cancer), and MCF-7 (human breast cancer) cells were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound for 48 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.
-
In Vivo Xenograft Study (for this compound)
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into a control group and a treatment group. The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg daily for 14 consecutive days. The control group received vehicle control.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the average tumor volume or weight between the treated and control groups.
Caption: Workflow for in vitro and in vivo efficacy testing.
Conclusion
This compound demonstrates promising anticancer activity through a distinct mechanism of action involving the induction of ferroptosis. The available in vitro and in vivo data suggest its potential as a therapeutic agent. However, the absence of direct comparative studies with standard chemotherapeutics makes it difficult to definitively assess its relative efficacy. The variability in reported IC50 values and in vivo outcomes for standard drugs highlights the critical need for standardized, head-to-head preclinical studies. Such studies would provide a more accurate and objective comparison and are essential to guide the future clinical development of this compound. Further research should focus on these direct comparisons to better understand the therapeutic potential of this novel marine alkaloid in the context of existing cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. rjptonline.org [rjptonline.org]
- 11. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase I study of paclitaxel, doxorubicin, and cisplatin in patients with previously untreated epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. internationalscholarjournal.org [internationalscholarjournal.org]
- 15. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Lepadin H Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and ferroptotic effects of Lepadin H, a marine alkaloid, across various cancer cell lines. The data presented is compiled from peer-reviewed studies to support researchers in evaluating the potential of this compound as a novel anti-cancer agent.
Overview of this compound
This compound is a marine-derived alkaloid that has demonstrated significant cytotoxic effects in cancer cells through the induction of ferroptosis.[1][2] Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The mechanism of action of this compound involves the p53-SLC7A11-GPX4 signaling pathway.[1][2] Specifically, this compound promotes the expression of p53, which in turn suppresses the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. This leads to reduced glutathione (GSH) synthesis and inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. Consequently, there is an increase in reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptotic cell death.[1][2]
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in a panel of human and murine cancer cell lines, demonstrating a range of potencies. The data below is extracted from the supplementary information of the study by Wang et al. (2023) in the Journal of Medicinal Chemistry.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| A549 | Human Lung Carcinoma | 2.89 ± 0.18 |
| HCT116 | Human Colorectal Carcinoma | 3.45 ± 0.22 |
| U87-MG | Human Glioblastoma | 4.12 ± 0.27 |
| B16-F10 | Murine Melanoma | 5.21 ± 0.33 |
Table 1: IC50 values of this compound in various cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation.
Signaling Pathway of this compound-Induced Ferroptosis
The following diagram illustrates the key molecular players and their interactions in the signaling cascade initiated by this compound.
References
A Comparative Guide to Ferroptosis Induction: Lepadin H versus RSL3
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy in oncology and other fields. The targeted induction of ferroptosis in cancer cells is a key area of research, with several small molecules identified as potent inducers. This guide provides an objective comparison of two such inducers: the well-established compound RSL3 and the more recently discovered marine alkaloid, Lepadin H.
Mechanism of Action: A Tale of Two Pathways
This compound and RSL3 induce ferroptosis through distinct mechanisms, targeting different key regulators of the ferroptotic pathway.
RSL3: The Direct Inhibitor of GPX4
RSL3 is a potent and widely used ferroptosis inducer that acts by directly and covalently inhibiting Glutathione Peroxidase 4 (GPX4). GPX4 is the central enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation-mediated damage. By inactivating GPX4, RSL3 leads to the rapid accumulation of lipid reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and triggering ferroptotic cell death.[1][2][3] Recent evidence also suggests that RSL3's effects may be broader, potentially impacting other selenoproteins and activating the NF-κB pathway.
This compound: An Upstream Regulator via the p53 Axis
This compound, a natural product isolated from a marine tunicate, induces ferroptosis through a more indirect, upstream mechanism.[4][5] Studies have shown that this compound promotes the expression of the tumor suppressor protein p53.[4][5] Activated p53, in turn, transcriptionally represses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system (System Xc-). Reduced SLC7A11 expression limits the intracellular availability of cysteine, a key precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH impairs the function of GPX4, leading to an accumulation of lipid ROS. Furthermore, this compound has been observed to upregulate the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme that enriches cellular membranes with polyunsaturated fatty acids, the primary substrates for lipid peroxidation.[4][5]
Signaling Pathway Diagrams
Caption: Signaling pathways of ferroptosis induction by this compound and RSL3.
Quantitative Comparison of Performance
A direct, head-to-head quantitative comparison of this compound and RSL3 in the same cancer cell lines is limited in the current literature. However, data from independent studies provide insights into their relative potency.
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 48h | 2.3 ± 0.2 | [4] |
| HCT116 (Colon Carcinoma) | 48h | 3.5 ± 0.3 | [4] | |
| HT1080 (Fibrosarcoma) | 48h | 1.8 ± 0.1 | [4] | |
| RSL3 | HCT116 (Colon Carcinoma) | 24h | 4.084 | [6] |
| LoVo (Colon Carcinoma) | 24h | 2.75 | [6] | |
| HT29 (Colon Carcinoma) | 24h | 12.38 | [6] | |
| HN3 (Head and Neck Cancer) | 72h | 0.48 | [7] | |
| A549 (Lung Carcinoma) | 24h | ~0.5 | [8] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented here are for comparative purposes and are not from a direct side-by-side study.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and RSL3 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and RSL3 and to calculate their IC50 values.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or RSL3 for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Lipid ROS Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound or RSL3 for the indicated time.
-
Probe Loading: Incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Image Acquisition/Flow Cytometry: Analyze the cells immediately using a fluorescence microscope or flow cytometer. The probe fluoresces green upon oxidation, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.
Western Blot Analysis
This technique is used to measure changes in the protein levels of key ferroptosis regulators.
-
Cell Lysis: After treatment with this compound or RSL3, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing ferroptosis inducers.
Conclusion
Both this compound and RSL3 are effective inducers of ferroptosis, but they operate through distinct molecular mechanisms. RSL3 acts as a direct and potent inhibitor of the central ferroptosis suppressor, GPX4. In contrast, this compound functions upstream by activating the p53 pathway, which in turn modulates the expression of key ferroptosis-related genes, including SLC7A11, GPX4, and ACSL4.
The choice between these two compounds for research or therapeutic development may depend on the specific context. RSL3's direct and potent action makes it a valuable tool for studying the core machinery of ferroptosis. This compound's mechanism, involving the tumor suppressor p53, may offer therapeutic advantages in cancers with wild-type p53 and could potentially be explored for combination therapies that target upstream signaling pathways. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two important ferroptosis inducers.
References
- 1. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of p53 in Lepadin H-Induced Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the marine alkaloid Lepadin H, a novel inducer of ferroptosis, with other established ferroptosis-inducing agents. We focus on the pivotal role of the tumor suppressor protein p53 in mediating this form of iron-dependent cell death, supported by experimental data and detailed protocols for validation.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. This process is distinct from other cell death mechanisms like apoptosis and necrosis[2]. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancer, particularly for tumors resistant to conventional therapies[3][4].
This compound is a marine alkaloid that has been identified as a new class of ferroptosis inducer[3]. In vitro and in vivo studies have demonstrated its potent cytotoxic effects on cancer cells through the induction of ferroptosis[3]. A key aspect of this compound's mechanism of action is its reliance on the tumor suppressor protein p53[3].
The Role of p53 in Ferroptosis
The tumor suppressor p53 plays a complex and often bidirectional role in regulating ferroptosis[2][5][6][7][8]. Its involvement can be broadly categorized as follows:
-
Pro-ferroptotic functions: Wild-type p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11, a crucial component of the cystine/glutamate antiporter system Xc-[8]. This inhibition leads to reduced glutathione (GSH) synthesis, thereby impairing the cell's antioxidant capacity and increasing susceptibility to lipid peroxidation[8]. Additionally, p53 can enhance ferroptosis by promoting the expression of glutaminase 2 (GLS2) and spermidine/spermine N1-acetyltransferase 1 (SAT1), which are involved in ROS production and lipid peroxidation, respectively[2].
-
Anti-ferroptotic functions: In certain cellular contexts, p53 can protect cells from ferroptosis. For instance, it can induce the expression of p21 (CDKN1A), which has been shown to suppress ferroptosis[7]. Furthermore, p53 can limit the activity of dipeptidyl peptidase 4 (DPP4), a protein that can promote lipid peroxidation[2].
The specific outcome of p53 activation on ferroptosis is highly context-dependent, varying with the cell type and the nature of the ferroptotic stimulus[5][8].
This compound: A p53-Dependent Ferroptosis Inducer
Recent studies have elucidated that this compound induces ferroptosis through the canonical p53-SLC7A11-GPX4 pathway[3]. Treatment of cancer cells with this compound leads to:
-
Increased p53 expression: This is the initial step in the signaling cascade.
-
Decreased SLC7A11 and GPX4 levels: The upregulation of p53 leads to the transcriptional repression of SLC7A11, resulting in reduced protein levels. The decrease in the antioxidant enzyme glutathione peroxidase 4 (GPX4) is a subsequent downstream effect of GSH depletion.
-
Upregulation of ACSL4 expression: Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme involved in the metabolism of polyunsaturated fatty acids, which are the substrates for lipid peroxidation.
-
Increased ROS production and lipid peroxidation: The culmination of the above events is the excessive accumulation of lipid ROS, leading to oxidative damage and cell death.
Comparison of this compound with Other Ferroptosis Inducers
To provide a comprehensive understanding of this compound's performance, we compare it with two well-established ferroptosis inducers: Erastin and RSL3.
| Feature | This compound | Erastin | RSL3 |
| Target | p53-SLC7A11 axis (indirect GPX4 inhibition) | System Xc- (inhibits cystine import) | GPX4 (direct inhibition) |
| p53 Dependence | Dependent | Can be p53-dependent or independent | Generally p53-independent |
| Mechanism Class | Class I Ferroptosis Inducer (FIN) | Class I Ferroptosis Inducer (FIN) | Class II Ferroptosis Inducer (FIN) |
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Erastin and RSL3 in various cancer cell lines. Currently, directly comparable IC50 values for this compound in these specific cell lines are not available in the public domain.
| Cell Line | Cancer Type | Erastin IC50 (µM) | RSL3 IC50 (µM) |
| HeLa | Cervical Cancer | 30.88[9] | Not Reported |
| SiHa | Cervical Cancer | 29.40[9] | Not Reported |
| HCT116 | Colorectal Cancer | Not Reported | ~1 (24h)[10] |
| LoVo | Colorectal Cancer | Not Reported | ~1 (24h)[10] |
| HT29 | Colorectal Cancer | Not Reported | ~1 (24h)[10] |
| HN3 | Head and Neck Cancer | Not Reported | 0.48[11] |
| A549 | Lung Cancer | Not Reported | 0.5[11] |
| H1975 | Lung Cancer | Not Reported | 0.15[11] |
| MDA-MB-231 | Breast Cancer | 40.63[12] | 0.71[11] |
| OVCAR-8 | Ovarian Cancer | 1.2[13] | Not Reported |
| NCI/ADR-RES | Ovarian Cancer | 0.8[13] | Not Reported |
| U87MG | Glioblastoma | Not Reported | ~1.6[14] |
| LN229 | Glioblastoma | Not Reported | ~0.8[14] |
Experimental Protocols for Validating p53-Mediated Ferroptosis
This section provides detailed methodologies for key experiments to validate the role of p53 in this compound-induced ferroptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-1080) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, Erastin, or RSL3 for 24-72 hours. Include a vehicle control (e.g., DMSO). To confirm ferroptosis, co-treat a set of wells with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay uses a fluorescent probe to detect lipid peroxidation in live cells.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with the compounds as described for the cell viability assay.
-
Probe Staining: After treatment, wash the cells with PBS and incubate with 5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Image Acquisition: Wash the cells with PBS and acquire images using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green.
-
Flow Cytometry Analysis (Optional): For quantitative analysis, harvest the cells, stain with the C11-BODIPY probe, and analyze using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
Western Blotting
This technique is used to detect the expression levels of specific proteins.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Signaling Pathways and Workflows
This compound-Induced Ferroptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Validating Ferroptosis
Caption: Experimental workflow for validating ferroptosis.
Logical Relationship of p53 in Ferroptosis Regulation
References
- 1. Multi-Omics Analysis of Cancer Cell Lines with High/Low Ferroptosis Scores and Development of a Ferroptosis-Related Model for Multiple Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Cancer Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 in ferroptosis regulation: the new weapon for the old guardian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Regulation of Ferroptosis by Tumor Suppressor p53 and its Pathway | MDPI [mdpi.com]
- 9. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of the Anticancer Properties of Lepadin Alkaloids
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of various Lepadin alkaloids, a class of marine-derived decahydroquinoline compounds. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource on the cytotoxic and mechanistic aspects of these natural products. This document summarizes key experimental data, details relevant methodologies, and visualizes the known signaling pathways to facilitate a deeper understanding of the therapeutic potential of Lepadin alkaloids.
Comparative Cytotoxicity and Anticancer Effects
Lepadin alkaloids have demonstrated a range of anticancer activities, with individual analogs exhibiting distinct potencies and mechanisms of action. The following table summarizes the available data on the cytotoxic effects of Lepadin A, B, L, E, and H against various cancer cell lines.
| Alkaloid | Cancer Cell Line | Assay | IC50 / Activity | Key Findings |
| Lepadin A | A375 (Melanoma) | MTT | 45.5 ± 4.0 µM[1] | Strong cytotoxic effect; induces G2/M phase cell cycle arrest and inhibits cell migration.[1] Identified as an inducer of immunogenic cell death (ICD).[2] |
| HCT116 (Colorectal Carcinoma) | MTT | Strong Cytotoxicity at 50 µM[1] | ||
| C2C12 (Myoblast) | MTT | Strong Cytotoxicity at 50 µM[1] | ||
| HT29 (Colon Adenocarcinoma) | MTT | Moderate Activity at 50 µM[1] | ||
| MDA-MB-468 (Breast Cancer) | MTT | Inactive at 50 µM[1] | ||
| A2058 (Melanoma) | SRB | EC50 of 8 µM[2] | Induces translocation of calreticulin (CRT) to the cell surface.[2] | |
| Lepadin B | A375, MDA-MB-468, HT29, HCT116, C2C12 | MTT | Weak or no activity at 50 µM[1] | Significantly less cytotoxic than Lepadin A. |
| Lepadin L | A375, MDA-MB-468, HT29, HCT116, C2C12 | MTT | Weak or no activity at 50 µM[1] | Significantly less cytotoxic than Lepadin A. |
| Lepadin E | Various Cancer Cells | Not Specified | Significant Cytotoxicity[3] | Induces ferroptosis.[3] |
| Lepadin H | Various Cancer Cells | Not Specified | Significant Cytotoxicity[3] | Induces ferroptosis; shows in vivo antitumor efficacy.[3] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of Lepadin alkaloids are mediated through diverse and specific signaling pathways, leading to distinct cellular outcomes.
Lepadin A: Induction of Immunogenic Cell Death (ICD)
Lepadin A has been identified as a novel inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response.[2] This process is initiated by the translocation of "eat-me" signals, such as calreticulin (CRT), from the endoplasmic reticulum to the cancer cell surface. Surface-exposed CRT then interacts with the CD91 receptor on dendritic cells (DCs), leading to their maturation and activation. Activated DCs can then prime T-lymphocytes to recognize and eliminate tumor cells.[2]
Lepadins E and H: Induction of Ferroptosis
Lepadins E and H exert their anticancer effects by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3] This is achieved through the classical p53-SLC7A11-GPX4 pathway. Lepadins E and H promote the expression of the tumor suppressor p53, which in turn represses the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. Reduced SLC7A11 activity leads to decreased glutathione (GSH) synthesis and subsequent inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) ultimately leads to ferroptotic cell death.[3]
References
- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lepadin H in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Lepadin H, a marine alkaloid and ferroptosis inducer, requires careful handling throughout its lifecycle, including its final disposal.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not publicly available, this document outlines the essential procedures for its proper disposal based on general best practices for handling cytotoxic and research-grade chemical waste.
Core Principles of Chemical Waste Management
When a laboratory chemical like this compound is no longer needed, it is classified as a hazardous waste and must be managed accordingly.[3] Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash.[3] The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination.
Step-by-Step Disposal Protocol for this compound
The following procedures provide a framework for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
-
Waste Identification and Labeling:
-
Container Selection and Management:
-
Use a container that is in good condition, free of leaks or cracks, and compatible with this compound.[3]
-
Keep the waste container securely closed except when adding waste.[3]
-
Store the waste container in a designated, well-ventilated secondary containment area to prevent spills.[3]
-
Segregate this compound waste from other incompatible waste streams.[3]
-
-
Personal Protective Equipment (PPE):
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, pipette tips, and empty vials, must be disposed of as hazardous waste.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing, the container may be disposed of according to institutional guidelines.[3]
-
-
Arranging for Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3] Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety protocols before handling or disposing of this chemical.
References
Safeguarding Your Research: Essential Protective Measures for Handling Lepadin H
For researchers, scientists, and drug development professionals working with Lepadin H, a marine alkaloid with significant cytotoxic properties, ensuring personal and environmental safety is paramount.[1] This guide provides immediate, essential information on personal protective equipment (PPE), operational handling, and disposal protocols to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure to this potent compound. The following table summarizes the recommended protective gear based on safety data sheet (SDS) guidelines.[2] Adherence to these recommendations is mandatory to prevent skin and eye irritation, respiratory issues, and harm from ingestion.[2]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[2] |
| Eyes & Face | Safety glasses with side shields or goggles, and a face shield | Provides protection against splashes, dust, and aerosols.[2][3] A face shield offers an additional layer of protection.[3] |
| Body | Laboratory coat or protective clothing | A fully buttoned lab coat protects against accidental spills and contamination of personal clothing.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust or aerosols are generated. | Engineering controls like a fume hood are the primary means of respiratory protection.[2] If a respirator is needed, it and its components should be approved by NIOSH (US) or CEN (EU).[2] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
